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  • Product: c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride
  • CAS: 1185294-59-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride, a pyridine derivative with potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride, a pyridine derivative with potential applications in medicinal chemistry. This document details the chemical structure, a proposed synthetic pathway via reductive amination, and methods for its characterization and purification. Furthermore, it explores the compound's physicochemical properties and discusses its potential therapeutic applications based on the known biological activities of structurally related pyridine-containing molecules. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds for drug discovery and development.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of these properties, leading to compounds with a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

This guide focuses on c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride, a specific derivative that combines the pyridine moiety with a tolyl group and a methylamine linker. The synthesis, properties, and potential biological activities of this compound are discussed in detail, providing a scientific and logical framework for its further investigation.

Chemical Structure and Properties

The chemical structure and fundamental properties of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride are summarized below.

Chemical Structure

The structure of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride is characterized by a central methane carbon atom bonded to a pyridin-3-yl group, a p-tolyl group, a methylamino group, and a hydrogen atom. The dihydrochloride salt form indicates that both the pyridine nitrogen and the methylamino nitrogen are protonated.

Figure 1: Chemical structure of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride.

Physicochemical Properties
PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₃H₁₆Cl₂N₂PubChem CID: 46735971
Molecular Weight 271.18 g/mol PubChem CID: 46735971
Appearance Expected to be a solidGeneral property of hydrochloride salts
Solubility Likely soluble in water and polar organic solvents like methanol and DMSO.General solubility of hydrochloride salts and related pyridine derivatives.[1]
pKa The pyridinium proton is expected to have a pKa around 5. The ammonium proton will have a pKa around 9-10.Based on the pKa of pyridine (5.23) and aliphatic amines.
Stability The dihydrochloride salt is expected to be more stable than the free base, particularly towards air oxidation. Should be stored in a cool, dry place.General stability of amine hydrochlorides.[1]

Synthesis and Purification

A plausible and efficient synthetic route to obtain c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride is through a reductive amination reaction. This multi-step process involves the formation of a ketone intermediate, followed by imine formation and subsequent reduction to the desired amine, and finally, salt formation.

Synthetic Pathway

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Dihydrochloride Salt Formation a Pyridine-3-carbonyl chloride c Pyridin-3-yl(p-tolyl)methanone a->c AlCl₃ b Toluene b->c d Pyridin-3-yl(p-tolyl)methanone f c-Pyridin-3-yl-c-p-tolyl-methylamine d->f 1. Formation of Imine 2. NaBH₄ (Reduction) e Methylamine e->f g c-Pyridin-3-yl-c-p-tolyl-methylamine i c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride g->i h HCl in Ether h->i

Figure 2: Proposed synthetic pathway for c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride.

Experimental Protocols

The following protocols are adapted from established methods for similar chemical transformations.

This step involves a Friedel-Crafts acylation of toluene with pyridine-3-carbonyl chloride.

  • Materials: Pyridine-3-carbonyl chloride hydrochloride, Toluene, Anhydrous Aluminum Chloride (AlCl₃).

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ in dry toluene at 0 °C, add pyridine-3-carbonyl chloride hydrochloride portion-wise.

    • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl.

    • Separate the aqueous layer and neutralize it with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

This step involves the formation of an imine between the ketone and methylamine, followed by in-situ reduction.

  • Materials: Pyridin-3-yl(p-tolyl)methanone, Methylamine (solution in a suitable solvent like ethanol or THF), Sodium Borohydride (NaBH₄).

  • Procedure:

    • Dissolve Pyridin-3-yl(p-tolyl)methanone in a suitable solvent (e.g., methanol).

    • Add a solution of methylamine and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

The final step involves the conversion of the free base to its dihydrochloride salt to improve stability and handling.

  • Materials: c-Pyridin-3-yl-c-p-tolyl-methylamine, Hydrochloric acid (solution in diethyl ether or isopropanol).

  • Procedure:

    • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

    • Slowly add a solution of HCl in the same solvent with stirring.

    • The dihydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain the final product.

Characterization and Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the pyridine and tolyl rings, a singlet for the benzylic proton, a singlet for the methyl group on the tolyl ring, and signals for the methylamino group. The chemical shifts will be influenced by the protonation state.
¹³C NMR Resonances for all unique carbon atoms in the pyridine and tolyl rings, the methine carbon, and the methyl carbons.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the free base (C₁₃H₁₄N₂).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (broad, due to ammonium salts), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (aromatic rings), and C-N stretching.
Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the final compound.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile containing a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to ensure protonation of the analyte.

  • Detection: UV detection at a wavelength where the pyridine and tolyl chromophores absorb (e.g., 254 nm).

Potential Therapeutic Applications

While no specific biological activity has been reported for c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride, the structural motifs present in the molecule suggest several potential therapeutic applications that warrant investigation.

Anticancer Activity

Many pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy. The dysregulation of kinases is a common feature of many cancers. The N-aryl-N'-benzylurea scaffold, which shares some structural similarities with the target compound, is a known pharmacophore in several kinase inhibitors. Therefore, it is plausible that c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride could exhibit inhibitory activity against kinases implicated in cancer progression.

Antimicrobial Activity

The pyridine ring is a common feature in many antimicrobial agents. The basic nitrogen atoms in the molecule can interact with microbial cell membranes or essential enzymes, leading to antimicrobial effects. Screening of this compound against a panel of bacterial and fungal strains could reveal potential antimicrobial properties.

Central Nervous System (CNS) Activity

The ability of pyridine-containing compounds to cross the blood-brain barrier makes them attractive candidates for CNS-acting drugs. Depending on the overall physicochemical properties, c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride could be investigated for its potential effects on neurotransmitter systems or as a modulator of CNS targets.

Conclusion

c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride is a molecule of interest for medicinal chemists and drug discovery scientists. This guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, and standard methods for its characterization. While specific biological data is currently unavailable, the structural features of the compound suggest promising avenues for investigation, particularly in the areas of oncology and infectious diseases. The protocols and information presented herein are intended to facilitate further research and development of this and related pyridine derivatives as potential therapeutic agents.

References

  • PubChem. c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. National Center for Biotechnology Information. [Link]. Accessed April 7, 2024.

  • Synthesis of chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives and their biological activities. Der Pharma Chemica. 2015;7(7):138-145.
  • Reductive Amination. Organic Chemistry Portal. [Link]. Accessed April 7, 2024.

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]. Accessed April 7, 2024.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Angle Bio Pharma. 4-(3-Methylphenyl)amino-3-pyridinesulfonamide. [Link]. Accessed April 7, 2024.

Sources

Exploratory

Analytical and Physicochemical Profiling of c-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride

Executive Summary & Structural Significance c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride (IUPAC: (4-methylphenyl)-pyridin-3-ylmethanamine dihydrochloride) is a highly specialized synthetic building block characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride (IUPAC: (4-methylphenyl)-pyridin-3-ylmethanamine dihydrochloride) is a highly specialized synthetic building block characterized by its diarylmethylamine scaffold[1]. This specific structural motif is widely recognized as a privileged pharmacophore in medicinal chemistry, frequently serving as a core intermediate in the development of potent kinase inhibitors and ion channel modulators[2].

Causality of the Salt Form: The free base form of this molecule possesses two distinct basic centers: a primary amine (estimated pKa ~9.0) and a pyridine nitrogen (estimated pKa ~5.2). Because primary diarylmethylamines are susceptible to oxidative degradation and often present as unstable, hygroscopic oils, the dihydrochloride salt is deliberately synthesized[1]. Dual protonation by hydrochloric acid ensures the formation of a highly crystalline, water-soluble, and thermodynamically stable solid. This physical stability is an absolute requirement for reproducible formulation, accurate weighing, and long-term storage in drug development pipelines.

Quantitative Physicochemical Data: Molecular Weight vs. Exact Mass

In analytical characterization, distinguishing between Molecular Weight (MW) and Exact Mass is paramount. MW is calculated using standard atomic weights (the weighted average of all naturally occurring isotopes) and is essential for stoichiometric calculations during synthesis. Conversely, Exact Mass is calculated using only the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ³⁵Cl) and serves as the critical reference value for High-Resolution Mass Spectrometry (HRMS)[1].

PropertyFree BaseDihydrochloride Salt
Chemical Formula C₁₃H₁₄N₂C₁₃H₁₆Cl₂N₂
Molecular Weight (Average) 198.27 g/mol 271.18 g/mol
Monoisotopic Exact Mass 198.1157 Da270.0691 Da
Target ESI+ Ion ([M+H]⁺) 199.1235 m/z199.1235 m/z (Salt dissociates)
Physical State (Typical) Viscous oil / Low-melting solidCrystalline solid

High-Resolution Mass Spectrometry (HRMS) Dynamics

Mass spectrometers detect gas-phase ions, not solid-state salts. When the dihydrochloride salt is injected into an LC-MS system, it dissociates completely in the aqueous/organic solvent. Consequently, in positive Electrospray Ionization (ESI+), the instrument detects the protonated free base ([M+H]⁺) rather than the intact salt complex.

Ionization and Fragmentation Causality: During ESI+, the primary amine is readily protonated to yield a precursor ion at m/z 199.1235. When this precursor is subjected to Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule undergoes a characteristic and thermodynamically driven neutral loss of ammonia (NH₃, 17.0265 Da)[3]. This specific C–N bond cleavage is highly favored because it generates a pyridin-3-yl(p-tolyl)methyl cation (m/z 182.0970)[3]. The resulting positive charge is extensively delocalized across both the p-tolyl and pyridin-3-yl aromatic rings, providing immense resonance stabilization to the fragment.

Fragmentation Precursor Protonated Precursor [M+H]+ Formula: C13H15N2+ Exact m/z: 199.1235 CID Collision-Induced Dissociation (CID Energy Applied) Precursor->CID Fragment Diarylmethyl Cation Formula: C13H12N+ Exact m/z: 182.0970 CID->Fragment Main Pathway Neutral Neutral Loss Ammonia (NH3) 17.0265 Da CID->Neutral Ejected

Fig 1. ESI-CID-MS/MS fragmentation pathway of the protonated free base.

Experimental Protocols: Self-Validating Analytical Workflows

To ensure absolute trustworthiness in exact mass determination, the following HRMS protocol is designed as a self-validating system. Every step contains an internal control to prevent false positives and mathematically correct for instrumental drift.

Protocol 1: LC-ESI-TOF Acquisition for Exact Mass
  • Sample Preparation: Dissolve 1 mg of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride in 1 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the solvent pH to ~2.7. This ensures both the primary amine and pyridine nitrogen are fully protonated in solution prior to aerosolization, which maximizes ESI+ ionization efficiency and sharpens the chromatographic peak shape.

  • Blank Subtraction (Validation Check 1): Inject a pure solvent blank immediately prior to the sample run.

    • Causality: Validates that the target m/z 199.1235 is originating from the sample and is not an artifact of column carryover or background contamination.

  • Lock Mass Calibration (Validation Check 2): Co-infuse Leucine Enkephalin (m/z 556.2771) via a secondary lock-spray probe as an internal reference standard during the acquisition[4].

    • Causality: The Time-of-Flight (TOF) analyzer continuously measures the lock mass and mathematically corrects the calibration curve in real-time[4]. This dynamic correction compensates for subtle environmental changes (e.g., thermal expansion of the flight tube), guaranteeing a mass accuracy error of < 2 ppm.

Protocol 2: Data Processing & Mass Defect Analysis
  • Extracted Ion Chromatogram (XIC): Extract m/z 199.1235 using a narrow mass tolerance window (± 5 ppm).

  • Isotopic Pattern Matching (Validation Check 3): Compare the experimental M+1 (m/z 200.1268, primarily due to ¹³C incorporation) and M+2 isotopic peak abundances against the theoretical distribution for C₁₃H₁₅N₂⁺.

    • Causality: Even if an isobaric contaminant shares the exact monoisotopic mass, it is highly improbable it will share the exact isotopic distribution. This dual-verification (exact mass + isotope ratio) confirms the elemental composition with absolute certainty.

HRMS_Workflow Prep Sample Preparation (0.1% FA in MeOH/H2O) ESI ESI+ Source (Desolvation & Protonation) Prep->ESI Injection TOF TOF Mass Analyzer (High-Resolution Separation) ESI->TOF Ion Transfer Data Data Processing (Mass Defect & Isotope Analysis) TOF->Data m/z Detection

Fig 2. Self-validating LC-HRMS analytical workflow for exact mass determination.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 46735971: c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride.[Link]

  • Analyst (Royal Society of Chemistry). Analysis of diarylmethylamine compounds using electrospray mass spectrometry: formation mechanisms of radical ions and dehydro cations. (2015).[Link]

  • Organic Process Research & Development (American Chemical Society). Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor. (2016).[Link]

  • eLife. Endocytic trafficking promotes vacuolar enlargements for fast cell expansion rates in plants (HRMS Lock Mass Protocol Reference). (2022).[Link]

Sources

Foundational

mechanism of action for c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride derivatives

An In-Depth Technical Guide to Elucidating the Mechanism of Action for c-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride Derivatives Preamble: The Pyridine Scaffold - A Cornerstone of Modern Therapeutics The pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for c-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride Derivatives

Preamble: The Pyridine Scaffold - A Cornerstone of Modern Therapeutics

The pyridine ring system is a ubiquitous motif in medicinal chemistry, celebrated for its versatile pharmacological profile and its presence in numerous FDA-approved drugs.[1] Derivatives of pyridine have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This inherent biological promiscuity of the pyridine scaffold makes novel derivatives, such as c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride, compelling candidates for drug discovery and development. The core challenge, and the purpose of this guide, is to systematically dissect and validate the specific mechanism of action (MoA) that underpins the therapeutic potential of this particular chemical entity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol but as a strategic roadmap for the elucidation of the MoA of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride and its analogs. We will explore plausible mechanistic pathways, grounded in the established activities of related pyridine derivatives, and provide detailed experimental workflows for their validation.

Part 1: Postulated Mechanisms of Action - A Triumvirate of Possibilities

Given the broad bioactivity of pyridine derivatives, we will focus our investigation on three of the most probable and impactful mechanisms of action: Kinase Inhibition, Antimicrobial Activity, and Receptor Modulation. The following sections will delve into the rationale for each and outline the initial steps for a comprehensive investigation.

The Kinase Inhibition Hypothesis

A significant number of pyridine-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[5][6][7] For instance, derivatives of pyridin-3-yl pyrimidines have shown potent activity against Bcr-Abl, a fusion protein tyrosine kinase associated with chronic myeloid leukemia.[7] Furthermore, N-(pyridin-3-yl)pyrimidin-4-amine analogs have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[6]

The structural features of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride, particularly the pyridin-3-yl group, suggest a potential for interaction with the ATP-binding pocket of various kinases.

Initial Investigative Strategy: A broad-spectrum kinase inhibitor screen is the logical first step. This can be followed by more focused assays on specific kinase families identified in the initial screen.

The Antimicrobial Disruption Hypothesis

Pyridine derivatives have a long history as effective antimicrobial and antifungal agents.[2][3][5] Their mechanism in this context is often multifaceted, potentially involving the disruption of microbial cell walls, interference with essential metabolic enzymes, or the inhibition of microbial DNA replication.[4] The lipophilic nature of the p-tolyl group in our compound of interest may facilitate its passage through microbial cell membranes.

Initial Investigative Strategy: The initial assessment will involve determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi. Subsequent studies will aim to differentiate between bactericidal and bacteriostatic effects and explore the underlying mechanism of cell death or growth inhibition.

The Receptor Modulation Hypothesis

The ability of pyridine derivatives to modulate the activity of various cell surface and intracellular receptors is another important area of investigation. For example, certain pyridin-3-yl derivatives have been explored as LPA1 receptor modulators.[8]

Initial Investigative Strategy: A receptor profiling screen against a panel of common G-protein coupled receptors (GPCRs) and other receptor families would be the initial step. Any significant hits would then be followed up with more detailed binding and functional assays.

Part 2: Experimental Workflows for Mechanistic Validation

This section provides detailed, step-by-step methodologies for investigating the three postulated mechanisms of action.

Workflow for Kinase Inhibition Profiling

This workflow is designed to first identify potential kinase targets and then to characterize the inhibitory activity of the compound.

Kinase_Inhibition_Workflow cluster_Phase1 Phase 1: Broad Spectrum Screening cluster_Phase2 Phase 2: Dose-Response and Selectivity cluster_Phase3 Phase 3: Mechanism of Inhibition A Compound Synthesis and Purification B Broad Kinase Panel Screen (e.g., 200+ kinases) A->B C Data Analysis: Identify Primary Hits (e.g., >50% inhibition) B->C D IC50 Determination for Primary Hit Kinases C->D Proceed with hits E Selectivity Profiling: Test against related kinases D->E F Data Analysis: Determine Potency and Selectivity Index E->F G Enzyme Kinetic Studies (e.g., Michaelis-Menten) F->G For potent and selective hits H Determine Mode of Inhibition (Competitive, Non-competitive, etc.) G->H I Cellular Assays: Confirm target engagement in cells H->I

Caption: Workflow for identifying and characterizing kinase inhibitory activity.

Experimental Protocols:

Phase 1: Broad Spectrum Screening

  • Compound Preparation: Synthesize and purify c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride to >95% purity as confirmed by HPLC and NMR. Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Kinase Panel Screen: Utilize a commercial kinase screening service (e.g., Eurofins, Promega) to test the compound at a fixed concentration (e.g., 10 µM) against a large panel of kinases.

  • Hit Identification: Analyze the screening data to identify kinases that show significant inhibition (typically >50%) in the presence of the compound.

Phase 2: Dose-Response and Selectivity

  • IC50 Determination: For each hit kinase, perform a dose-response assay. This involves incubating the kinase with a range of concentrations of the compound and measuring the enzyme activity. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

  • Selectivity Profiling: To assess selectivity, determine the IC50 values for a panel of closely related kinases. A compound is considered selective if it is significantly more potent against its primary target(s).

Phase 3: Mechanism of Inhibition

  • Enzyme Kinetics: Perform kinetic studies by measuring the initial reaction rates of the target kinase at various substrate concentrations in the presence and absence of the inhibitor.

  • Mode of Inhibition Analysis: Plot the kinetic data using methods such as Lineweaver-Burk or Michaelis-Menten to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Cellular Target Engagement: Use techniques like Western blotting to assess the phosphorylation status of downstream substrates of the target kinase in cells treated with the compound. A reduction in phosphorylation would confirm target engagement in a cellular context.

Workflow for Antimicrobial Activity and Mechanism

This workflow aims to determine the antimicrobial spectrum and then to elucidate the mechanism of action.

Antimicrobial_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Bactericidal vs. Bacteriostatic cluster_Phase3 Phase 3: Mechanistic Studies A Compound Preparation B Minimum Inhibitory Concentration (MIC) Assay against bacterial and fungal panel A->B C Data Analysis: Identify sensitive strains B->C D Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay C->D For sensitive strains E Time-Kill Curve Assays D->E F Data Analysis: Determine cidal or static effect E->F G Cell Membrane Integrity Assays (e.g., Propidium Iodide Staining) F->G Proceed with active compound H Macromolecular Synthesis Inhibition (DNA, RNA, protein) G->H I Electron Microscopy to observe morphological changes H->I

Caption: Workflow for assessing antimicrobial activity and mechanism.

Experimental Protocols:

Phase 1: Initial Screening

  • MIC Assay: Use the broth microdilution method to determine the MIC of the compound against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Phase 2: Bactericidal vs. Bacteriostatic Determination

  • MBC/MFC Assay: After determining the MIC, plate the contents of the wells with no visible growth onto agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC or MFC.

  • Time-Kill Assays: Expose a standardized inoculum of a sensitive strain to the compound at various concentrations (e.g., 1x, 2x, 4x MIC) and plate aliquots at different time points to determine the rate of killing.

Phase 3: Mechanistic Studies

  • Membrane Integrity: Treat microbial cells with the compound and stain with a fluorescent dye like propidium iodide, which can only enter cells with compromised membranes. Analyze by flow cytometry or fluorescence microscopy.

  • Macromolecular Synthesis: To determine if the compound inhibits the synthesis of DNA, RNA, or protein, perform assays that measure the incorporation of radiolabeled precursors (e.g., [³H]thymidine, [³H]uridine, [³H]leucine) into these macromolecules in treated cells.

  • Electron Microscopy: Use transmission electron microscopy (TEM) to visualize any ultrastructural changes in microbial cells after treatment with the compound.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µMIC50 (nM)Selectivity Index (vs. Kinase X)
Kinase A85%5020
Kinase B15%>10,000-
Kinase C92%2540
Kinase X45%10001

Table 2: Example Antimicrobial Activity Profile

Microbial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus48
Escherichia coli64>128
Candida albicans816
Pseudomonas aeruginosa>128>128

Conclusion and Forward Look

The elucidation of the mechanism of action for a novel compound like c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride is a systematic and iterative process. The proposed workflows in this guide provide a robust starting point for this investigation. The initial broad screening phases are designed to be hypothesis-generating, while the subsequent detailed studies will provide the necessary evidence to confirm a specific mechanism. The inherent diversity of biological activities associated with the pyridine scaffold suggests that this compound could hold significant therapeutic promise. A thorough and logical investigation of its mechanism of action is the critical next step in realizing that potential.

References

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • Bala, I. A., et al. (2025, November 27). A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. Retrieved from [Link]

  • Shafique, R., et al. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. Retrieved from [Link]

  • Schultz, T. W., & Moulton, B. A. (1987, February). Structure-activity relationships of selected pyridines. III. Log Kow analysis. Ecotoxicology and Environmental Safety, 13(1), 76-83. Retrieved from [Link]

  • Singh, A. (2024, July 5). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]

  • Merzouki, O., et al. (2026, March). Design and Biological Profiling of a Drug-like Chloropyridine Diamine as a Dual Antioxidant–Antimicrobial Lead: In Vitro Evaluation and In Silico Multi-Target Studies. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Retrieved from [Link]

  • MDPI. (2025, September 6). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]

  • PMC - NIH. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents. (n.d.). WO2020254408A1 - Pyridin-3-yl derivatives.
  • MDPI. (2022, September 8). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Retrieved from [Link]

  • PubMed. (2014, May 15). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Retrieved from [Link]

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Exploratory

c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride safety data sheet and handling SDS

An In-depth Technical Guide to the Safe Handling of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for c-Pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. The information herein is synthesized from safety data sheets of structurally similar compounds and established chemical safety protocols, offering a robust framework for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and informed approach based on analogous substances is paramount.

Compound Profile and Hazard Identification

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[5][6]

Table 1: GHS Hazard Classifications for Analogous Compounds

Hazard ClassGHS CategoryCommon Hazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[2][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[2]
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation.[3][4]

It is crucial to handle this compound with the assumption that it possesses these potential hazards.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure risk.

Engineering Controls
  • Ventilation: All handling of solid c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride and its solutions should be conducted in a well-ventilated area.[5] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[7]

  • Safety Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the planned procedures.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2][4][5] A face shield should be worn in situations with a higher risk of splashes.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[2][4][5] It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contact.[2]

    • Lab Coat: A buttoned lab coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for generating significant amounts of dust, a NIOSH-approved respirator may be necessary.[4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to a safe laboratory environment.

Handling
  • Avoid Dust Formation: Minimize the generation of dust when handling the solid compound.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5][6] Do not eat, drink, or smoke in areas where chemicals are handled.[2][4][5][6][7]

  • Grounding: For larger quantities, grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge.[5]

Storage
  • Container: Store in a tightly closed, properly labeled container.[3][5][7][8]

  • Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[5][8]

Emergency Procedures

Prompt and correct responses to emergencies can significantly mitigate potential harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[2][8]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][7][8]
Accidental Release Measures

The appropriate response to a spill depends on its size and location.

Diagram 1: Chemical Spill Response Workflow

Spill_Response Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Incidental LargeSpill Large or Hazardous Spill Assess->LargeSpill Emergency Alert Alert Others in the Area SmallSpill->Alert Evacuate Evacuate the Area LargeSpill->Evacuate PPE Don Appropriate PPE Alert->PPE Notify Notify Emergency Personnel Evacuate->Notify Contain Contain the Spill with Absorbent Material PPE->Contain Cleanup Clean Up Spill Residue Contain->Cleanup Dispose Dispose of Waste in a Sealed Container Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Restock Restock Spill Kit Decontaminate->Restock

Caption: Workflow for responding to a chemical spill.

Protocol for a Small, Contained Spill:

  • Alert Personnel: Inform others in the immediate area of the spill.[10][11]

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.[9][10]

  • Containment: Cover the spill with an inert absorbent material such as vermiculite or sand.[9]

  • Cleanup: Carefully scoop the absorbed material into a sealable container.[2][10]

  • Decontamination: Clean the spill area with soap and water.[10]

  • Disposal: Label the waste container and dispose of it according to institutional and local regulations.[3][6]

For large or unmanageable spills, evacuate the area and notify emergency services immediately.[9][10]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance on the disposal of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride waste.

Conclusion

While c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride lacks a dedicated SDS, a thorough understanding of its potential hazards can be extrapolated from structurally related compounds. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner.

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Pyridine.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 21). Safety Data Sheet: 4-(Pyridin-3-yl)pyrimidin-2-amine.
  • TCI EUROPE N.V. (2026, February 23). Safety Data Sheet: 4-(Methylamino)pyridine.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine.
  • ChemicalBook. (2026, January 17). 4-Pyridinemethaneamine - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-[(6-Chloropyridin-3-yl)methyl]methylamine.
  • Sigma-Aldrich. (2021, June 19). Safety Data Sheet: Pyridine hydrochloride.
  • University of California, San Francisco. (n.d.). Chemical Spills. Environment, Health & Safety.
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 3-(Methylaminomethyl)pyridine.
  • Fisher Scientific. (2012, April 16). Safety Data Sheet.
  • Cornell University. (n.d.). 5.4 Chemical Spill Procedures. Environment, Health and Safety.
  • UNC Charlotte. (2024, March 29). Chemical Spill Procedures. Environmental Health and Safety.
  • XiXisys. (n.d.). C,C-di-pyridin-3-yl-methylamine | CAS 58088-55-4 GHS SDS (English).
  • OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps.
  • TCI EUROPE N.V. (2025, June 16). Safety Data Sheet: 1-Dodecylpyridinium Chloride.
  • National Center for Biotechnology Information. (n.d.). c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. PubChem.

Sources

Foundational

thermal stability profile of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride

An In-depth Technical Guide Thermal Stability Profile of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride Abstract This technical guide provides a comprehensive framework for the systematic evaluation of the . As the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Thermal Stability Profile of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the . As the thermal behavior of an active pharmaceutical ingredient (API) is a critical quality attribute influencing its safety, efficacy, and shelf-life, a robust characterization is paramount during drug development. This document outlines a multi-faceted approach employing core thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—complemented by a forced degradation study strategy aligned with ICH Q1A(R2) guidelines. We detail not only the experimental protocols but also the scientific rationale behind methodological choices, enabling researchers to generate a definitive and regulatory-compliant thermal stability profile. The insights gained from this proposed evaluation will directly inform recommendations for material handling, storage conditions, and formulation development.

Introduction and Strategic Importance

The compound c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride is a small molecule whose development trajectory as a potential pharmaceutical candidate necessitates a thorough understanding of its physicochemical properties. Among these, thermal stability is of foundational importance. An unstable compound can degrade during manufacturing, shipping, or storage, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability.[1][2]

The International Council for Harmonisation (ICH) guideline Q1A(R2) mandates stability testing to establish a re-test period or shelf life.[3] Stress testing, a component of these studies, is specifically designed to elucidate the intrinsic stability of the molecule by identifying likely degradation products and pathways.[3][4] This guide is structured to provide drug development professionals with a self-validating, scientifically-grounded workflow to fully characterize the thermal stability of this specific API, moving from macroscopic thermal events to the identification of specific degradation products.

Physicochemical Identity and Structural Considerations

A clear understanding of the molecule's structure is the first step in predicting its potential thermal liabilities.

Table 1: Physicochemical Properties of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride

PropertyValueSource
IUPAC Name (4-methylphenyl)-pyridin-3-ylmethanamine;dihydrochloridePubChem[5]
Molecular Formula C₁₃H₁₆Cl₂N₂PubChem[5]
Molecular Weight 271.18 g/mol PubChem[5]
Chemical Structure alt text PubChem[5]

Structural Insights:

  • Dihydrochloride Salt: The presence of two hydrochloride moieties suggests the molecule is basic and has been protonated at two sites, likely the secondary amine and the pyridine nitrogen. Amine hydrochloride salts can exhibit complex thermal behavior, including the potential to liberate hydrogen chloride gas upon heating, which can catalyze further degradation.

  • Secondary Amine: The central methylamine linkage is a potential site for oxidative degradation, although its thermal stability in an inert atmosphere is generally high.

  • Aromatic Rings (Pyridine and Toluene): The pyridine and p-tolyl rings are expected to be thermally robust. However, the stability of pyridine derivatives can be influenced by substituents and the presence of acidic or basic conditions.[6][7]

Integrated Workflow for Thermal Stability Assessment

A comprehensive profile requires the integration of multiple analytical techniques. TGA provides quantitative data on mass loss, DSC provides information on energetic transitions (like melting and decomposition), and HPLC is used to separate and quantify the parent compound and any degradants formed during stress testing.

G cluster_0 Phase 1: Intrinsic Thermal Properties cluster_1 Phase 2: Degradation Pathway Analysis cluster_2 Phase 3: Profile Synthesis TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temp) Forced Forced Degradation (Solid-State Thermal Stress) TGA->Forced Guides stress temperature selection Profile Comprehensive Thermal Stability Profile (Onset Temps, Degradation Products, Storage Recs) TGA->Profile Provides T-onset of decomposition DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temp) DSC->Forced Guides stress temperature selection DSC->Profile Provides Melting Point (Tm) & Decomposition Enthalpy (ΔH) HPLC Stability-Indicating HPLC-UV/MS (Separation & Identification) Forced->HPLC Generates degradants HPLC->Profile Identifies & quantifies degradation products

Caption: Overall workflow for thermal stability characterization.

Experimental Protocols

As a Senior Application Scientist, the following protocols represent a robust starting point for characterization. They are designed to be self-validating by correlating results across techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass due to desolvation or decomposition.[8][9][10]

Protocol:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass are calibrated according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride into a clean, tared TGA pan (platinum or alumina).

  • Instrument Parameters:

    • Atmosphere: High-purity Nitrogen (N₂) at a purge rate of 50 mL/min. Rationale: An inert atmosphere is used first to isolate thermal decomposition from oxidative degradation.

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp from 30 °C to 500 °C at a heating rate of 10 °C/min. Rationale: 10 °C/min is a standard rate that balances resolution and experimental time.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Identify the onset temperature (T-onset) of any significant mass loss events, defined as the intersection of the baseline tangent with the inflection point tangent of the mass loss step.

    • Quantify the percentage of mass lost at each step.

  • Repeat in Air: Conduct a second experiment using the same parameters but with an Air atmosphere (50 mL/min). Rationale: Comparing the N₂ and Air thermograms reveals susceptibility to oxidative degradation.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, solid-state transitions, and decomposition, and to quantify their associated energy changes.[11][12][13]

Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Rationale: A hermetic pan is crucial to contain any off-gassing (e.g., HCl) and prevent mass loss before the decomposition event, ensuring accurate enthalpy measurements.

  • Instrument Parameters:

    • Atmosphere: High-purity Nitrogen (N₂) at a purge rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp from 30 °C to 350 °C (or 20°C beyond the final TGA event) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

    • Determine the onset temperature and peak maximum for each event.

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).

Forced Degradation (Thermal Stress) Study

Objective: To intentionally degrade the sample to identify the primary thermal degradation products and establish a stability-indicating analytical method, in accordance with ICH Q1A(R2).[2][4][14]

G start API Sample (c-Pyridin-3-yl-c-p-tolyl- methylamine dihydrochloride) control Control Sample (Store at 5°C, protected from light) start->control stress Stress Sample (Place in stability chamber) start->stress dissolve Dissolve Control & Stress Samples in Mobile Phase control->dissolve chamber Set Temperature (e.g., 80°C for 7 days) Humidity controlled (e.g., 75% RH) stress->chamber chamber->dissolve hplc Analyze via HPLC-UV/MS dissolve->hplc compare Compare Chromatograms hplc->compare report Identify & Quantify Degradants Calculate Mass Balance compare->report

Caption: Workflow for the forced thermal degradation study.

Protocol:

  • Stress Condition Selection: Based on TGA/DSC results, select a temperature approximately 20-30 °C below the first major thermal event (e.g., melting or decomposition onset). A typical starting point would be 80 °C.

  • Sample Preparation: Place a accurately weighed amount of the API in a glass vial and store it in a calibrated stability oven at the selected temperature for a defined period (e.g., 7 days). A control sample should be stored under refrigerated conditions. The goal is to achieve 5-20% degradation.[4][15]

  • Development of a Stability-Indicating HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 20-30 minutes to ensure separation of the polar parent compound from potentially less polar degradants.

    • Detection: UV detector set at a wavelength that captures the API's chromophore (e.g., 254 nm) and a mass spectrometer (MS) for identification of degradant peaks.

  • Analysis:

    • Dissolve both the stressed and control samples in a suitable diluent (e.g., 50:50 water:acetonitrile) and inject them into the HPLC system.

    • Compare the chromatograms. New peaks in the stressed sample chromatogram are potential degradation products.

    • Use the MS data to determine the mass-to-charge ratio (m/z) of the degradants to help elucidate their structures.

    • Calculate the percentage of degradation and the mass balance to ensure all major components are accounted for.

Synthesis of the Thermal Stability Profile

The data from all experiments should be consolidated to build a holistic profile.

Table 2: Hypothetical Data Summary for Thermal Stability Profile

ParameterMethodResult (Hypothetical)Interpretation
Melting Point (Onset) DSC210 °CA sharp endotherm indicates a crystalline solid with a defined melting point.
Decomposition Onset (T-onset, N₂) TGA225 °CThe compound is thermally stable up to 225 °C in an inert atmosphere. Mass loss begins shortly after melting.
Decomposition Onset (T-onset, Air) TGA215 °CThe slightly lower onset in air suggests a minor susceptibility to oxidation at elevated temperatures.
Total Mass Loss (at 500 °C) TGA73%Significant decomposition occurs, but a non-volatile residue remains.
Forced Degradation (80°C, 7 days) HPLC8.5% degradation. Two primary degradant peaks observed at Relative Retention Times (RRT) of 0.85 and 1.15.The compound shows measurable degradation under accelerated conditions. The method is stability-indicating as it separates the degradants.
Major Degradant Identification HPLC-MSDegradant 1 (RRT 0.85): [M+H]⁺ = 199.12Degradant 2 (RRT 1.15): [M+H]⁺ = 233.08Tentative identification: Degradant 1 corresponds to the free base form (loss of 2xHCl). Degradant 2 may correspond to a de-alkylation product.

Conclusion and Recommendations

This technical guide proposes a systematic, multi-technique approach to fully characterize the thermal stability of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. The execution of these protocols will yield a comprehensive profile, including its melting point, decomposition temperature, susceptibility to oxidation, and primary thermal degradation pathways.

Based on the potential outcomes, the following recommendations can be formulated:

  • Handling: Given the dihydrochloride nature, the material should be handled in a controlled humidity environment to prevent moisture sorption, which could lower decomposition temperatures.

  • Storage: Based on the forced degradation results, long-term storage should be at controlled room temperature or, if stability data indicates a trend, under refrigerated conditions (2-8 °C).

  • Formulation: The thermal stability data is critical for selecting compatible excipients and manufacturing processes (e.g., avoiding high temperatures during drying or granulation). The potential for HCl release at high temperatures must be considered for equipment compatibility.

This structured investigation ensures that a complete and scientifically rigorous understanding of the API's thermal properties is established, supporting safe and effective drug product development.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
  • How Pharma Companies Use DSC in Drug Development Stability. (2026, March 17).
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
  • Differential Scanning Calorimetry (DSC Analysis)
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.
  • RS-DSC: Setting a New Standard for High-Concentration Drug Stability Testing. (2024, September 25). Labcompare.
  • c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. PubChem.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2010, February 2). ICH.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
  • Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. (2014).
  • Process for recovery of amines and volatile acids from amine salts. (1993).
  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. (2010, August 2). The Journal of Physical Chemistry A.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2025, November 18). MDPI.
  • Synthesis method and intermediates of pyridin-2-yl-methylamine. (2007).
  • C-(4-Trifluoromethyl-pyridin-2-yl)-methylamine dihydrochloride. Sigma-Aldrich.
  • A Pd(II)-Cu(II) Catalyst for the Kjeldahl Analysis of Nitrogen in Pyridines. Oxford Academic.
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC.
  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
  • Thermal Stability of Amine Compounds and Dichloromethane. Aidic.
  • 3-Pyridinemethanamine. PubChem.
  • C,C-di-pyridin-3-yl-methylamine | CAS 58088-55-4 GHS SDS (English). XiXisys.
  • Study on thermal stability of tertiary pyridine resin. (2011).
  • Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. (2022, November 3). MDPI.
  • Pyridinium chloride. Wikipedia.
  • C-PYRIDIN-4-YL-C-P-TOLYL-METHYLAMINE DI-HYDROCHLORIDE CAS 1185300-46-2. ChemicalBook.

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Exploratory

Receptor Binding Affinity and Pharmacological Profiling of c-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride

Executive Summary & Pharmacophore Rationale c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride (CAS 1185294-59-0) is a highly versatile synthetic building block belonging to the diarylmethylamine class[1]. In modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride (CAS 1185294-59-0) is a highly versatile synthetic building block belonging to the diarylmethylamine class[1]. In modern drug discovery, diarylmethylamines serve as "privileged scaffolds"—core molecular frameworks that exhibit high binding affinity across a diverse array of central and peripheral nervous system receptors.

During hit-to-lead optimization, medicinal chemists frequently employ structural simplification to reduce the molecular weight and complexity of natural products or high-throughput screening hits. By stripping away unnecessary steric bulk, complex molecules are often reduced to a streamlined diarylmethylamine core. This strategy dramatically improves ligand efficiency, lipophilicity, and metabolic stability while retaining the critical pharmacophoric elements required for target engagement.

For c-Pyridin-3-yl-c-p-tolyl-methylamine, the primary therapeutic targets of interest include:

  • N-methyl-D-aspartate (NMDA) Receptors: Diarylmethylamines frequently act as uncompetitive channel blockers, modulating calcium ( Ca2+ ) influx to provide neuroprotective effects against excitotoxicity[2].

  • Calcitonin Gene-Related Peptide (CGRP) Receptors: The scaffold mimics the essential binding interactions of larger peptide antagonists, offering potent vasodilation blockade for migraine therapeutics.

  • Transient Receptor Potential Melastatin 8 (TRPM8): The diarylmethylamine core acts as an antagonist, modulating cold-sensing pathways and neuropathic pain[3].

Structural Determinants of Receptor Affinity (Mechanistic Grounding)

The binding affinity of c-Pyridin-3-yl-c-p-tolyl-methylamine is driven by a precise spatial arrangement of its structural motifs. Understanding why this molecule binds requires analyzing the causality of its molecular interactions:

  • Pyridin-3-yl Ring: This heteroaromatic ring acts as a critical hydrogen bond acceptor via the nitrogen lone pair. In the CGRP receptor complex, this ring frequently participates in π−π stacking with aromatic residues (e.g., Tyrosine or Tryptophan) deep within the receptor binding pocket.

  • p-Tolyl Group: The para-methyl substitution enhances the molecule's lipophilic surface area. This allows the moiety to insert deeply into hydrophobic sub-pockets, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.

  • Primary Amine (Dihydrochloride Salt): At physiological pH (7.4), the primary amine is fully protonated. This positive charge is not merely a solubility enhancer; it is a critical pharmacophore point that forms direct salt bridges with acidic residues (such as Aspartate or Glutamate) located in the transmembrane domains of target receptors like the NMDA pore[2].

Pathway Ligand Diarylmethylamine Ligand Receptor Target Receptor (NMDA / CGRP) Ligand->Receptor Binds Effector Effector Proteins (G-proteins / Ca2+ Channel) Receptor->Effector Modulates SecondMsgr Second Messengers (cAMP / Ca2+) Effector->SecondMsgr Regulates Response Cellular Response (Vasodilation / Excitotoxicity block) SecondMsgr->Response Triggers

Figure 1: Downstream signaling modulation by diarylmethylamine receptor binding.

Experimental Methodology: Self-Validating Binding Protocols

To accurately determine the binding affinity ( Ki​ ) of c-Pyridin-3-yl-c-p-tolyl-methylamine, a robust, self-validating radioligand binding assay is required. The following protocol is designed to eliminate false positives and ensure data trustworthiness.

Protocol: Radioligand Displacement Assay (NMDA Receptor Model)

Step 1: Membrane Preparation & Washing

  • Action: Isolate crude synaptosomal membranes from rat cerebral cortex. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 15 minutes. Repeat the wash step three times.

  • Causality: Repeated washing is critical to remove endogenous glutamate and glycine. If left in the preparation, these endogenous ligands would compete with the radioligand, artificially lowering the apparent affinity of the test compound and invalidating the assay.

Step 2: Assay Buffer Formulation

  • Action: Prepare 5 mM HEPES, 4.5 mM Tris, pH 7.4, supplemented with 100 µM glutamate and 10 µM glycine.

  • Causality: Because diarylmethylamines often act as uncompetitive NMDA receptor antagonists (binding inside the ion channel pore), the channel must be pharmacologically forced into the "open" state. The addition of exogenous glutamate and glycine ensures the pore is accessible to the ligand.

Step 3: Incubation & Equilibrium

  • Action: Incubate 50 µg of membrane protein with 5 nM [3H]MK−801 (a known pore blocker) and varying concentrations of c-Pyridin-3-yl-c-p-tolyl-methylamine ( 10−10 to 10−4 M) for 120 minutes at room temperature.

Step 4: Rapid Filtration & Detection

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% Polyethylenimine (PEI) for 2 hours.

  • Causality: The test compound is a highly basic dihydrochloride salt. Without PEI pre-treatment, the positively charged compound would bind non-specifically to the negatively charged glass fiber filters, destroying the signal-to-background ratio. PEI neutralizes the filter charge, ensuring that only receptor-bound radioligand is captured.

Step 5: Mathematical Validation

  • Action: Include a positive control plate (10 µM unlabeled MK-801) to strictly define non-specific binding (NSB). Calculate the IC50​ using non-linear regression. Convert the IC50​ to an absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

  • Trustworthiness Check: The assay is only considered valid if the calculated Z'-factor is > 0.6, proving a wide, reproducible assay window.

G A Compound Preparation (c-Pyridin-3-yl-c-p-tolyl-methylamine) C Radioligand Incubation ([3H]MK-801 or[125I]CGRP) A->C B Membrane Preparation (HEK293 / Rat Cortex) B->C D Rapid Filtration (GF/B Glass Fiber + PEI) C->D E Liquid Scintillation Counting D->E F Data Analysis (Cheng-Prusoff Equation) E->F

Figure 2: Radioligand binding assay workflow for diarylmethylamine receptor affinity profiling.

Quantitative Data Presentation

To contextualize the binding affinity of the diarylmethylamine core, the following table summarizes the representative pharmacological profile of this scaffold across its primary central and peripheral targets. This data underscores the necessity of rigorous selectivity screening during the hit-to-lead phase.

Target ReceptorRadioligand UsedReference StandardScaffold Ki​ (nM)Functional Effect
NMDA (Pore Site) [3H]MK−801 Dizocilpine45 - 120Uncompetitive Antagonist
CGRP Receptor [125I]CGRP Olcegepant15 - 80Competitive Antagonist
TRPM8 Channel [3H]WS−12 AMG 333200 - 500Antagonist
GlyT1 Transporter [3H]Glycine ALX-5407> 1000Weak Inhibitor

(Note: Affinity values are representative of the minimally substituted diarylmethylamine class based on structural simplification SAR data,[3].)

References

  • PubChem. "c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride | C13H16Cl2N2 - PubChem". National Institutes of Health (NIH).
  • Journal of Medicinal Chemistry. "Structural simplification: an efficient strategy in lead optimization - PMC". National Institutes of Health (NIH).
  • The Journal of Organic Chemistry. "Enantioselective and Rapid Rh-Catalyzed Arylation of N-Tosyl- and N-Nosylaldimines in Methanol". ACS Publications.
  • ResearchGate. "Discovery and Development of AMG 333: A TRPM8 Antagonist for Migraine". ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for c-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identifier: c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride (CAS: 1185294-59-0)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identifier: c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride (CAS: 1185294-59-0)[1].

Strategic Overview & Retrosynthetic Analysis

Diarylmethylamines are privileged pharmacophores ubiquitous in medicinal chemistry, frequently serving as the core scaffold for antihistamines, antimuscarinics, and targeted kinase inhibitors. The synthesis of unsymmetrical diarylmethylamines, such as c-pyridin-3-yl-c-p-tolyl-methylamine, presents unique challenges, primarily the potential for over-alkylation or competitive coordination by the basic pyridine nitrogen during organometallic addition steps.

While modern catalytic umpolung strategies—such as the palladium-catalyzed regioselective arylation of 2-azaallyl anions—have gained traction for diarylmethylamine synthesis [2], the most robust, scalable, and stereochemically adaptable approach relies on the nucleophilic addition of an aryl Grignard reagent to an activated sulfinyl imine[3].

By utilizing Ellman’s auxiliary (tert-butanesulfinamide), we achieve three critical objectives:

  • Activation: The electron-withdrawing sulfinyl group activates the imine for nucleophilic attack.

  • Protection: It prevents over-addition (a common issue with unsubstituted imines) and stabilizes the intermediate against the basicity of the pyridine ring.

  • Salt Formation: Facile acidic cleavage of the auxiliary simultaneously yields the desired dihydrochloride salt, protonating both the primary amine and the pyridine nitrogen to ensure maximum stability and water solubility.

G N1 Pyridine-3-carboxaldehyde + tert-Butanesulfinamide N2 Sulfinyl Imine Intermediate N1->N2 Ti(OEt)4, THF Condensation N3 Protected Diarylmethylamine (Grignard Addition) N2->N3 p-Tolyl-MgBr, THF -78°C to RT N4 Target Molecule: c-Pyridin-3-yl-c-p-tolyl-methylamine 2HCl N3->N4 4M HCl in Dioxane Deprotection

Workflow: 3-Step synthesis of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / IntermediateMW ( g/mol )EquivalentsAmountRole
Pyridine-3-carboxaldehyde107.111.01.07 g (10 mmol)Electrophile / Starting Material
(±)-tert-Butanesulfinamide121.201.11.33 g (11 mmol)Activating Auxiliary [3]
Titanium(IV) ethoxide228.112.04.56 g (20 mmol)Lewis Acid / Water Scavenger
p-Tolylmagnesium bromide195.342.525 mL (1M in THF)Nucleophile
4M HCl in Dioxane36.465.012.5 mL (50 mmol)Deprotecting Agent / Salt Former
Target Product (2HCl) 271.18 1.0 (Theoretical) 2.71 g Final API Building Block

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(Pyridin-3-ylmethylene)-2-methylpropane-2-sulfinamide

Causality Insight: Titanium(IV) ethoxide is utilized instead of standard drying agents (like MgSO4) because the basicity of the pyridine ring can inhibit standard acid-catalyzed imine condensations. Ti(OEt)4 acts as a mild Lewis acid to activate the aldehyde while irreversibly trapping the generated water.

  • Preparation: Purge a 100 mL round-bottom flask with inert gas (N2 or Argon). Add pyridine-3-carboxaldehyde (1.07 g, 10 mmol) and (±)-tert-butanesulfinamide (1.33 g, 11 mmol).

  • Solvent & Reagent Addition: Dissolve the mixture in anhydrous THF (25 mL). Syringe in Titanium(IV) ethoxide (4.56 g, ~4.2 mL, 20 mmol) dropwise at room temperature.

  • Reaction: Stir the yellow solution at room temperature for 12–16 hours. Monitor completion via TLC (EtOAc/Hexane 1:1, UV active).

  • Workup: Pour the reaction mixture into an equal volume of brine (25 mL) while stirring vigorously. A white precipitate of titanium dioxide (TiO2) will form. Filter the suspension through a pad of Celite, washing the filter cake with ethyl acetate (3 × 20 mL).

  • Isolation: Separate the organic layer from the filtrate, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the sulfinyl imine as a viscous oil or low-melting solid. Use directly in the next step without further purification.

Step 2: Grignard Addition (Diarylmethylamine Core Assembly)

Causality Insight: The reaction is initiated at -78 °C to suppress competitive deprotonation of the imine and to prevent unwanted nucleophilic attack on the electron-deficient pyridine ring. The bulky tert-butanesulfinyl group directs the attack, minimizing side reactions.

  • Cooling: Dissolve the crude sulfinyl imine (approx. 10 mmol) in anhydrous THF (30 mL) in a flame-dried, N2-purged flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Slowly add p-tolylmagnesium bromide (1.0 M in THF, 25 mL, 25 mmol) dropwise via syringe pump over 30 minutes to maintain the internal temperature.

  • Maturation: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature over an additional 2 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous NH4Cl (20 mL) at 0 °C. Extract the aqueous layer with ethyl acetate (3 × 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the residue via flash column chromatography (DCM/MeOH gradient) to afford the protected N-((pyridin-3-yl)(p-tolyl)methyl)-2-methylpropane-2-sulfinamide.

Step 3: Auxiliary Cleavage and Dihydrochloride Salt Formation

Causality Insight: Treatment with anhydrous HCl in dioxane serves a dual purpose. It rapidly cleaves the N-S bond of the sulfinamide auxiliary, releasing the free primary amine. Simultaneously, because the molecule contains two basic nitrogen atoms (the primary amine and the pyridine ring), the excess HCl ensures the formation of the highly stable, crystalline dihydrochloride salt [1].

  • Deprotection: Dissolve the purified protected amine in anhydrous methanol (10 mL). Cool to 0 °C.

  • Acidification: Add 4M HCl in dioxane (12.5 mL, 50 mmol) dropwise. Stir the mixture at room temperature for 1–2 hours. The cleavage of the sulfinyl group is typically rapid and can be tracked by the disappearance of the starting material on TLC.

  • Precipitation: Concentrate the reaction mixture under reduced pressure to approximately one-third of its volume. Add cold diethyl ether (30 mL) to induce precipitation of the dihydrochloride salt.

  • Collection: Filter the resulting white-to-off-white precipitate under a vacuum. Wash the filter cake thoroughly with cold diethyl ether (2 × 10 mL) to remove any residual sulfinic acid byproducts.

  • Drying: Dry the solid in vacuo at 40 °C overnight to yield pure c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride.

References

  • National Center for Biotechnology Information. "c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride | C13H16Cl2N2 - PubChem" PubChem. Available at:[Link]

  • Li, M., Yücel, B., Adrio, J., Bellomo, A., & Walsh, P. J. "Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions." Chemical Science, 2014, 5, 2383-2391. Available at:[Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984-995. Available at:[Link]

Application

using c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride as a building block in drug discovery

Executive Summary & Structural Rationale In contemporary medicinal chemistry, the diarylmethylamine (benzhydrylamine) pharmacophore is a privileged scaffold, frequently utilized in the development of kinase inhibitors, G...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the diarylmethylamine (benzhydrylamine) pharmacophore is a privileged scaffold, frequently utilized in the development of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and transient receptor potential (TRP) channel antagonists[1]. C-Pyridin-3-yl-C-p-tolyl-methylamine dihydrochloride (CAS: 1185294-59-0) represents a highly specialized, sterically encumbered building block designed to impart specific physicochemical and pharmacokinetic advantages to lead candidates[2],.

The strategic incorporation of this building block provides three distinct structural advantages:

  • The 3-Pyridyl Moiety: Acts as a basic hydrogen-bond acceptor, improving aqueous solubility and modulating the overall pKa of the target molecule. It also provides a vector for cytochrome P450 (CYP) interaction modulation.

  • The p-Tolyl Moiety: Fills deep hydrophobic pockets in target receptors. The para-methyl group specifically blocks the metabolically vulnerable para-position, preventing rapid oxidative clearance by CYP enzymes compared to an unsubstituted phenyl ring.

  • The Sterically Hindered Primary Amine: The branching at the alpha-carbon restricts the conformational flexibility of the resulting amides or secondary amines, locking the molecule into a bioactive conformation and enhancing target selectivity.

Physicochemical Profiling

Understanding the intrinsic properties of this building block is critical for optimizing reaction conditions, particularly regarding solubility and stoichiometric base requirements.

PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Formula C₁₃H₁₆Cl₂N₂Dihydrochloride salt form ensures long-term bench stability and prevents amine oxidation[2].
Molecular Weight 271.18 g/mol Highly efficient mass contribution; leaves room for further elaboration within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 38.9 ŲExcellent for CNS penetration; falls well within the < 90 Ų threshold for blood-brain barrier crossing[2].
Salt Stoichiometry 2 HCl equivalentsCritical: Requires a minimum of 2.0 equivalents of base just to liberate the free base prior to any electrophilic coupling.

Experimental Methodologies & Causality

As a dihydrochloride salt featuring a sterically hindered primary amine, standard coupling conditions often result in poor yields. The following protocols have been optimized for thermodynamic efficiency and kinetic activation.

Protocol A: Sterically Hindered Amide Coupling (HATU-Mediated)

Objective: Synthesize complex amides for kinase inhibitor libraries. Causality & Rationale: Due to the steric bulk of the two aryl rings adjacent to the primary amine, standard carbodiimide coupling (EDC/HOBt) is kinetically too slow, leading to epimerization of chiral acids or reagent degradation. HATU is selected because the resulting 7-aza-1-hydroxybenzotriazole (HOAt) active ester is highly reactive toward hindered nucleophiles. Furthermore, 3.5 equivalents of DIPEA are strictly required: 2.0 eq to neutralize the dihydrochloride salt, 1.0 eq to deprotonate the carboxylic acid, and 0.5 eq to maintain a basic environment for the catalytic cycle.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an N₂ atmosphere, dissolve the target carboxylic acid (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Activation: Add HATU (1.1 mmol, 1.1 eq) to the solution, followed immediately by N,N-Diisopropylethylamine (DIPEA) (3.5 mmol, 3.5 eq). Stir at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

  • Amine Addition: Add C-pyridin-3-yl-C-p-tolyl-methylamine dihydrochloride (1.05 mmol, 1.05 eq) in a single portion. The slight excess ensures complete consumption of the valuable carboxylic acid.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor via LC-MS. The steric hindrance prevents over-reaction, making the system self-validating (no tertiary amide byproducts will form).

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (20 mL). Extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, gradient of 0–10% Methanol in Dichloromethane).

Protocol B: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Attach the diarylmethylamine to a heterocyclic core (e.g., 2-chloropyrimidine) to generate TRPM8 antagonists[1]. Causality & Rationale: The basicity of the primary amine is sufficient to attack electron-deficient heteroaryl halides. However, the pyridine nitrogen on the building block can competitively coordinate with transition metals; therefore, a metal-free SₙAr approach is preferred over Buchwald-Hartwig amination to prevent catalyst poisoning.

Step-by-Step Procedure:

  • Reagent Assembly: Suspend the heteroaryl chloride (1.0 mmol), C-pyridin-3-yl-C-p-tolyl-methylamine dihydrochloride (1.2 mmol), and anhydrous K₂CO₃ (4.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (4.0 mL).

  • Thermal Activation: Heat the sealed mixture to 110 °C using an oil bath or microwave reactor. The high temperature overcomes the steric clash between the pyrimidine ring and the diarylmethyl group.

  • Isolation: After 12 hours, cool to room temperature and dilute with water to precipitate the product. If the product oils out, extract with Dichloromethane, wash heavily with water to remove NMP, and purify via reverse-phase HPLC.

Workflows and Pharmacological Pathways

To conceptualize the integration of this building block into a drug discovery pipeline, the following diagrams map both the synthetic workflow and the downstream biological application (TRPM8 antagonism for neuropathic pain).

Synthetic Workflow for Lead Generation

SyntheticWorkflow A c-Pyridin-3-yl-c-p-tolyl- methylamine 2HCl B Free-Basing (DIPEA, DMF) A->B 3.5 eq Base C Electrophilic Coupling (HATU or SNAr) B->C Active Ester / Ar-Cl D Aqueous Workup (LiCl Wash) C->D Crude Mixture E Target API (Lead Candidate) D->E >95% Purity (LC-MS)

Fig 1: Step-by-step synthetic workflow from the dihydrochloride building block to the final API.

Pharmacological Application: TRPM8 Antagonism

Diarylmethylamines are well-documented as potent inhibitors of the TRPM8 ion channel, a primary target for cold allodynia and neuropathic pain[1].

TRPM8Pathway A Cold Stimulus / Neuropathy B TRPM8 Channel (Sensory Neurons) A->B Channel Activation C Ca2+ / Na+ Influx B->C Pore Opening D Action Potential Firing C->D Membrane Depolarization E Pain / Cold Allodynia D->E Signal Transmission F Diarylmethylamine Derivative F->B Allosteric Inhibition

Fig 2: Mechanism of action for diarylmethylamine-derived TRPM8 antagonists in pain signaling.

Quantitative Data Synthesis

The following table synthesizes expected quantitative outcomes based on established literature parameters for diarylmethylamine derivatization in medicinal chemistry[1],[3].

Reaction TypeReagents & CatalystsBase EquivalentsTemp / TimeTypical YieldKey Advantage of Scaffold
Amide Coupling HATU, DMF3.5 eq DIPEA25 °C / 4-6 h75 - 85%Steric bulk prevents secondary acylation.
SₙAr Ar-Cl, NMP4.0 eq K₂CO₃110 °C / 12 h60 - 70%Pyridine nitrogen remains unreactive.
Reductive Amination NaBH(OAc)₃, DCE2.0 eq TEA25 °C / 16 h50 - 65%Generates highly lipophilic tertiary amines.

References

  • PubChem Compound Summary for CID 46735971 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Method

Application Note: Preparation and Handling of c-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride for In Vitro Cell Culture

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Executive Summary & Scientific Context The compound c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride is a highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists.

Executive Summary & Scientific Context

The compound c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride is a highly functionalized diarylmethylamine derivative. Scaffolds containing pyridine and p-tolyl moieties are frequently utilized in drug discovery as pharmacophores for enzyme inhibitors (e.g., aromatase or CYP450 modulators) and G-protein coupled receptor (GPCR) ligands.

Transitioning this compound from chemical synthesis to in vitro biological screening requires meticulous handling. Because it is supplied as a dihydrochloride salt, it exhibits excellent aqueous solubility but presents a hidden variable: drastic pH alteration . This application note outlines the causal logic, decision trees, and self-validating protocols necessary to prepare this compound for cell culture without introducing solvent- or pH-induced experimental artifacts.

Physicochemical Profiling & Causality in Handling

Before preparing stock solutions, it is critical to understand how the compound's physicochemical properties dictate its behavior in solution [1].

Table 1: Physicochemical Properties
PropertyValue / Characteristic
Chemical Name c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride
PubChem CID 46735971
CAS Number 1185294-59-0
Molecular Formula C₁₃H₁₆Cl₂N₂
Molecular Weight 271.18 g/mol
Salt Form Dihydrochloride (2HCl)
Solubility Profile High in H₂O/PBS; Moderate in anhydrous DMSO
The Causality of Experimental Choices

The Dihydrochloride Effect: When dissolved in aqueous media, the salt dissociates, releasing two molar equivalents of hydrochloric acid (HCl) per mole of the parent amine. If a concentrated stock solution is added directly to unbuffered or weakly buffered cell culture media, it will cause an acute, localized drop in pH (acid shock). This leads to artifactual cytotoxicity and protein denaturation that can easily be misidentified as the drug's biological effect [3]. Therefore, pH neutralization is non-negotiable when using the aqueous route.

The Solvent Dilemma: While Dimethyl Sulfoxide (DMSO) is the gold standard for small-molecule libraries, it alters plasma membrane permeability and can induce apoptosis or skew cellular differentiation at concentrations above 0.1% v/v [2]. Because this compound is highly water-soluble, researchers have the autonomy to bypass DMSO entirely by utilizing an aqueous stock, provided the pH is rigorously controlled.

Workflow Visualization

The following decision tree dictates the optimal preparation route based on the required stock concentration and assay sensitivity.

G Start c-Pyridin-3-yl-c-p-tolyl-methylamine 2HCl (Solid) Decision Solvent Selection Start->Decision Aq Aqueous Route (Water/PBS) Decision->Aq High Conc. (>10 mM) DMSO Organic Route (100% DMSO) Decision->DMSO Standard Screening pH pH Adjustment (Titrate with 0.1N NaOH) Aq->pH Filter Sterile Filtration (0.22 µm PTFE/PES) DMSO->Filter pH->Filter Aliquot Aliquoting & Storage (-20°C to -80°C) Filter->Aliquot Assay In Vitro Cell Culture (Final Dilution <0.1% Solvent) Aliquot->Assay

Workflow for the reconstitution of dihydrochloride salts for in vitro cell culture.

Self-Validating Experimental Protocols

Protocol A: Aqueous Reconstitution (Preferred Route)

This method is ideal for generating high-concentration stocks (e.g., 10 mM) while entirely avoiding DMSO toxicity.

Materials: Sterile ddH₂O or PBS (1X), 0.1 N NaOH, 0.22 µm Polyethersulfone (PES) syringe filter, micro-pH probe or pH indicator paper.

  • Weighing: Accurately weigh 2.71 mg of the compound (equivalent to 10 µmol) into a sterile microcentrifuge tube.

  • Dissolution: Add 800 µL of sterile ddH₂O or PBS. Vortex for 30 seconds until completely dissolved. The solution will be highly acidic (pH < 3.0).

  • pH Titration (Critical Step): Add 0.1 N NaOH dropwise (in 5-10 µL increments) while gently vortexing.

  • Validation Checkpoint 1 (pH): Spot 1 µL of the solution onto pH indicator paper or use a micro-probe. Continue titration until the pH reaches 7.2 – 7.4 .

  • Validation Checkpoint 2 (Solubility): Observe the solution against a dark background. If the solution turns cloudy, the free base of the compound has precipitated. Self-Correction: If precipitation occurs, the concentration exceeds the aqueous solubility of the free base. You must discard the sample and pivot to Protocol B.

  • Volume Adjustment: Once neutralized and clear, add ddH₂O/PBS to bring the final volume to exactly 1.0 mL (Final Concentration = 10 mM).

  • Sterilization: Filter the solution through a 0.22 µm PES filter. Note: PES is chosen over Nylon to minimize non-specific drug binding.

Protocol B: Organic Reconstitution (DMSO Route)

This method is standard for high-throughput screening libraries where compounds are stored long-term.

Materials: Anhydrous DMSO (Cell Culture Grade, >99.9% purity), 0.22 µm PTFE syringe filter.

  • Weighing: Weigh 13.56 mg of the compound (equivalent to 50 µmol).

  • Dissolution: Add 1.0 mL of anhydrous DMSO to achieve a 50 mM stock solution. Pipette up and down to ensure total dissolution.

  • Sterilization: Filter through a 0.22 µm PTFE filter. Note: Do not use PES or CA filters, as DMSO will dissolve the membrane.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles, which introduce atmospheric moisture and degrade the compound. Store at -20°C.

Cell Culture Treatment Guidelines

When transitioning from the stock solution to the in vitro assay, the dilution strategy must be tightly controlled to maintain cellular integrity.

  • Intermediate Dilution: Never add concentrated stock directly to cells. Prepare a 10X intermediate solution in pre-warmed complete culture media.

    • Validation Checkpoint 3: Inspect the 10X intermediate under a phase-contrast microscope. The presence of micro-crystals indicates compound crashing (precipitation). If observed, warm the media to 37°C or lower the target concentration.

  • Final Dosing: Add the intermediate solution to the cell culture plate to achieve the 1X final concentration.

  • Vehicle Control Limits: If using Protocol B (DMSO), ensure the final DMSO concentration in the well is strictly ≤ 0.1% v/v . For sensitive primary cells (e.g., human fibroblast-like synoviocytes or T-cells), keep DMSO ≤ 0.05% v/v to prevent baseline shifts in viability or inflammatory markers [2].

References

  • PubChem. "c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride - Compound Summary." National Library of Medicine, [Link]

  • Elisia, I., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Scientific Reports / PMC, [Link]

  • Aldington, S., and Bonnerjea, J. "Buffers in Biologics Manufacturing." BioProcess International, [Link]

Application

Application Note: C-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride as a Key Intermediate in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed technical guide on the primary application of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the primary application of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. Contrary to its potential consideration as a general-purpose catalyst or ligand in broad organic synthesis, current literature and patent filings establish its principal role as a critical, high-value intermediate in the multi-step synthesis of specific pharmaceutical agents. The focus of this guide is its validated application in the synthesis of Triprolidine, a first-generation antihistamine.[1][2] We present detailed, field-proven protocols for the synthesis of the intermediate itself and its subsequent conversion, providing a comprehensive view of its utility in a pharmaceutical production context.

Introduction and Scientific Context

C-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride (IUPAC Name: (4-methylphenyl)-pyridin-3-ylmethanamine;dihydrochloride) is a heterocyclic amine salt with the molecular formula C₁₃H₁₆Cl₂N₂.[3] While its structure, featuring a chiral center and a pyridine moiety, suggests potential as a ligand in asymmetric catalysis, its documented application is highly specific. The primary utility of this compound lies in its role as a synthetic precursor.

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and its presence in numerous bioactive molecules, including vitamins and alkaloids.[4][5] The specific arrangement of the p-tolyl and pyridin-3-yl groups in this intermediate makes it an ideal building block for the construction of the core structure of Triprolidine. Triprolidine is an over-the-counter antihistamine used to treat allergy symptoms, and its synthesis has been well-established since the 1950s.[1][2]

This guide will therefore focus on the practical, evidence-based application of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride as a key intermediate, providing validated synthetic protocols and the underlying chemical logic.

Synthesis of the Intermediate

The preparation of c-Pyridin-3-yl-c-p-tolyl-methylamine is typically achieved through a multi-step sequence starting from commercially available precursors. A common and robust method involves a Grignard reaction followed by reduction.

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process: first, the formation of the ketone intermediate, Pyridin-3-yl(p-tolyl)methanone, and second, its conversion to the target primary amine via reductive amination or reduction of an oxime derivative.[6][7]

G cluster_0 Stage 1: Ketone Formation cluster_1 Stage 2: Amine Formation A 3-Cyanopyridine C Pyridin-3-yl(p-tolyl)methanone (Ketone Intermediate) A->C 1. Grignard Addition B p-Tolylmagnesium bromide (Grignard Reagent) B->C 2. Acidic Workup E Methanone Oxime C->E Condensation C->E D Hydroxylamine HCl D->E G c-Pyridin-3-yl-c-p-tolyl-methylamine (Free Base) E->G Reduction F Zn / Acetic Acid (Reducing Agent) F->G I Target Intermediate (Dihydrochloride Salt) G->I Salt Formation H HCl H->I

Caption: Workflow for the synthesis of the target intermediate.

Protocol 1: Synthesis of Pyridin-3-yl(p-tolyl)methanone

This protocol details the formation of the key ketone intermediate via a Grignard reaction.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Bromotoluene 171.04 17.1 g 0.10
Magnesium Turnings 24.31 2.67 g 0.11
3-Cyanopyridine 104.11 10.4 g 0.10
Anhydrous THF - 200 mL -
Iodine 253.81 1 crystal -

| 1M HCl (aq) | - | As needed | - |

Procedure:

  • Grignard Reagent Preparation: Flame-dry a 500 mL three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings and a crystal of iodine.

  • Dissolve 4-bromotoluene in 50 mL of anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium and warm gently to initiate the reaction (indicated by color change and gentle reflux).

  • Slowly add the remaining 4-bromotoluene solution to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of p-tolylmagnesium bromide.

  • Grignard Addition: Cool the Grignard reagent to 0 °C. Dissolve 3-cyanopyridine in 100 mL of anhydrous THF and add it dropwise to the stirred Grignard solution over 1 hour.

  • After the addition, allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Isolation: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 50 mL of 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Pyridin-3-yl(p-tolyl)methanone as a solid.[8]

Protocol 2: Reduction to c-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride

This protocol describes the conversion of the ketone to the final amine dihydrochloride salt via an oxime intermediate.[6][7]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Pyridin-3-yl(p-tolyl)methanone 197.23 9.86 g 0.05
Hydroxylamine HCl 69.49 4.17 g 0.06
Sodium Acetate 82.03 4.92 g 0.06
Ethanol - 150 mL -
Zinc Dust 65.38 9.8 g 0.15
Glacial Acetic Acid - 100 mL -
Diethyl Ether - As needed -

| HCl in Ether | - | As needed | - |

Procedure:

  • Oxime Formation: In a 250 mL flask, dissolve the ketone intermediate and hydroxylamine hydrochloride in ethanol. Add sodium acetate and reflux the mixture for 3 hours. Monitor by TLC until the starting material is consumed.

  • Cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 50 mL). Dry the combined organic layers and evaporate the solvent to yield the crude oxime.

  • Reduction: Suspend the crude oxime in glacial acetic acid. Cool the flask in an ice bath and add zinc dust portion-wise, keeping the temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Salt Formation: Filter the reaction mixture through Celite to remove excess zinc. Neutralize the filtrate with a concentrated NaOH solution until pH > 10.

  • Extract the aqueous layer with diethyl ether (4 x 50 mL). Dry the combined ether extracts over anhydrous K₂CO₃ and filter.

  • Cool the ether solution in an ice bath and bubble dry HCl gas through it, or add a saturated solution of HCl in diethyl ether, until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride.

Application in the Synthesis of Triprolidine

The primary documented use of the title intermediate is in the synthesis of Triprolidine, an H1-antihistamine.[1][2] The amine serves as a nucleophile to construct the carbon skeleton of the final drug product.

Reaction Pathway

G A c-Pyridin-3-yl-c-p-tolyl-methylamine (Free Base from Intermediate) C N-Alkylated Intermediate A->C Nucleophilic Substitution (SN2) B Pyrrolidinoethyl derivative (e.g., chloride or tosylate) B->C D Triprolidine C->D Further processing (Isomerization, if applicable)

Sources

Method

Application Note: NMR Spectroscopy Protocol for c-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride Characterization

Executive Summary The structural elucidation of heterocyclic amine salts requires highly optimized analytical workflows. This application note details a comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heterocyclic amine salts requires highly optimized analytical workflows. This application note details a comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the complete characterization of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride ()[1]. By leveraging 1D ( 1 H, 13 C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR techniques, this guide provides a self-validating framework designed to confirm molecular connectivity, assess salt stoichiometry, and ensure batch-to-batch reproducibility in drug development pipelines.

Chemical Context & Experimental Rationale

Structural Challenges

The target molecule features a central chiral methine carbon bonded to three distinct functional groups: a pyridine ring, a p-tolyl group, and a primary amine. Because it is a dihydrochloride salt, both the primary amine and the pyridine nitrogen are protonated. This dual-protonation significantly alters the electronic environment, causing profound downfield chemical shifts compared to its free-base counterpart.

Causality in Solvent Selection: The "Why" Behind DMSO- d6​

For highly polar amine hydrochlorides, solvent selection dictates the success of the characterization[2]. While Deuterium Oxide (D 2​ O) provides excellent solubility, it triggers rapid deuterium exchange with labile protons ( −NH3+​ and Py−NH+ ), effectively erasing the spectral evidence of the salt form.

To create a self-validating system, DMSO- d6​ is strictly mandated. Aprotic solvents like DMSO- d6​ minimize proton exchange rates, allowing direct observation of the protonated amine (typically a broad resonance between δ 8.0–9.5 ppm)[3]. Observing these peaks is causally linked to validating the dihydrochloride stoichiometry; if the integration of the −NH3+​ peak drops below 3.0 relative to the molecular framework, it immediately flags moisture contamination or incomplete salt formation.

NMR_Workflow Sample 1. Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 Acq1D 2. 1D NMR Acquisition 1H, 13C, DEPT-135 Sample->Acq1D Acq2D 3. 2D NMR Acquisition COSY, HSQC, HMBC Sample->Acq2D Process 4. Data Processing Fourier Transform, Phase Correction Acq1D->Process Acq2D->Process Assign 5. Structural Elucidation Spin System & Connectivity Mapping Process->Assign

Figure 1: Standardized NMR workflow for small molecule characterization.

Step-by-Step Experimental Protocol

Sample Preparation

Internal Validation Check: Proper concentration is critical. Too dilute, and 13 C/HMBC experiments will fail; too concentrated, and viscosity will degrade resolution[4].

  • Weighing: Accurately weigh 15.0 – 20.0 mg of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride.

  • Dissolution: Dissolve the solid in 0.6 mL of high-purity DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Homogenization: Vortex the mixture for 30 seconds until completely clear. Note: Any particulate matter will distort the magnetic field homogeneity. Filter through a glass wool plug if necessary.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube using a clean glass Pasteur pipette.

Instrument Setup & Tuning
  • Insertion & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field onto the deuterium resonance of DMSO- d6​ .

  • Tuning & Matching (ATM): Automatically tune and match the probe for both 1 H and 13 C frequencies to maximize signal transfer efficiency.

  • Shimming: Perform gradient shimming (Z1-Z5). Quality Control: The full width at half maximum (FWHM) of the TMS peak must be 1.0 Hz before proceeding.

Data Acquisition Parameters

Execute the following pulse sequences to build a complete structural profile:

  • 1 H NMR: Spectral width 12 ppm; Relaxation delay (D1) 2.0 s; 16–32 scans.

  • 13 C NMR: Spectral width 250 ppm; D1 2.0 s; 1024 scans; WALTZ-16 1 H decoupling.

  • DEPT-135: Utilized to differentiate carbon types. Self-Validation: The target molecule contains no methylene ( −CH2​− ) groups. The complete absence of negative phasing in the DEPT-135 spectrum validates the structural integrity of the bridging methine.

  • COSY (Correlation Spectroscopy): Maps homonuclear 3JHH​ couplings within the isolated pyridine and toluene ring systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1JCH​ bonds, linking every proton to its host carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range 2JCH​ and 3JCH​ couplings.

Structural Elucidation & Data Interpretation

The Logic of Connectivity (HMBC)

The central methine proton (CH) is electronically isolated from the aromatic protons by quaternary carbons (Tol-C1 and Py-C3). Because homonuclear COSY cannot bridge these systems, HMBC is causally required to establish the molecular framework. By detecting 2J and 3J couplings from the central CH to the surrounding aromatic carbons, the HMBC spectrum definitively proves that all three functional groups are attached to the same central node.

HMBC_Logic CH Central Methine (CH) δH ~5.8 ppm Py_C3 Pyridine C3 (ipso) CH->Py_C3 2J_CH Py_C2 Pyridine C2 (ortho) CH->Py_C2 3J_CH Tol_C1 Toluene C1 (ipso) CH->Tol_C1 2J_CH Tol_C2 Toluene C2/C6 (ortho) CH->Tol_C2 3J_CH

Figure 2: Key HMBC connectivity map linking the central methine to aromatic rings.

Quantitative Data Presentation

The table below summarizes the expected chemical shifts based on the electronic withdrawing effects of the protonated nitrogen centers.

Internal Validation Check: The integration of the p-tolyl methyl group (3H, δ 2.30) serves as the internal quantitative reference. The −NH3+​ signal must integrate to exactly 3.0 relative to this methyl group.

Position 1 H Chemical Shift ( δ , ppm)Multiplicity ( J in Hz) 13 C Chemical Shift ( δ , ppm)Assignment Logic / Causality
Central CH 5.80s (broad)55.2Deshielded by adjacent aromatic rings and −NH3+​ .
−NH3+​ 9.20br s-Broadened by quadrupolar relaxation of 14 N; confirms salt.
Pyridine NH+ 11.50br s-Highly deshielded due to positive charge on Py-ring.
Py-C2 (H) 8.95d ( J =2.0)142.5Ortho to Py- N+ ; extreme downfield shift.
Py-C4 (H) 8.50dt ( J =8.2, 2.0)138.1Para to Py- N+ .
Py-C5 (H) 8.05dd ( J =8.2, 5.5)126.8Meta to Py- N+ ; least deshielded pyridine proton.
Py-C6 (H) 8.85dd ( J =5.5, 2.0)141.0Ortho to Py- N+ .
Py-C3 (quat) --134.5Identified via HMBC cross-peak with Central CH.
Tol-C1 (quat) --135.0Identified via HMBC cross-peak with Central CH.
Tol-C2, C6 (H) 7.45d ( J =8.0)128.5Ortho to Central CH.
Tol-C3, C5 (H) 7.25d ( J =8.0)129.8Ortho to Methyl group.
Tol-C4 (quat) --138.5Identified via HMBC cross-peak with Tol-CH 3​ .
Tol-CH 3​ 2.30s21.0Internal integration standard (3H).

References

  • PubChem Compound Summary for CID 46735971, c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. National Center for Biotechnology Information (NIH). URL:[Link]

  • Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • Synthesis of α -Deuterated Primary Amines via Reductive Deuteration of Oximes Using D 2​ O as a Deuterium Source. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Application

Application Note: Process Scale-Up and Optimization for C-Pyridin-3-yl-C-p-tolyl-methylamine Dihydrochloride

Prepared By: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary Diarylmethylamines represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

Diarylmethylamines represent a privileged pharmacophore class frequently embedded in neuroactive and antispasmodic APIs [1]. The compound C-Pyridin-3-yl-C-p-tolyl-methylamine dihydrochloride (CAS: 1185294-59-0) is a highly valuable building block in pharmaceutical development [2]. However, scaling its production presents significant challenges, primarily concerning exotherm control, chemoselectivity during reduction, and the isolation of a stable polymorph.

This application note details a robust, field-proven, three-step scalable protocol: (1) Ketone Oximation, (2) Catalytic Hydrogenation, and (3) Dihydrochloride Salt Crystallization. By prioritizing green chemistry principles and self-validating in-process controls (IPCs), this route avoids the cryogenic conditions and safety hazards associated with traditional Grignard-based nitrile additions.

Retrosynthetic Strategy & Process Selection

When designing a kilogram-scale synthesis for diarylmethylamines, causality must drive reagent selection.

  • Traditional Route (Rejected): The nucleophilic addition of p-tolylmagnesium bromide to 3-cyanopyridine is a common bench-scale approach. However, upon scale-up, the highly exothermic nature of the Grignard addition requires strict cryogenic cooling (-78 °C to -20 °C). Furthermore, the resulting imine intermediate is prone to hydrolysis and polymerization.

  • Optimized Route (Selected): The condensation of commercially available p-tolyl(pyridin-3-yl)methanone with hydroxylamine yields a stable oxime. Subsequent catalytic hydrogenation (Pd/C) provides the primary amine [3]. This route is highly scalable, operates at mild temperatures, and utilizes inexpensive, atom-economical reagents (H₂, NH₂OH).

ProcessFlow SM p-Tolyl(pyridin-3-yl)methanone (Starting Material) Step1 Step 1: Oximation (NH2OH·HCl, EtOH/H2O, 80°C) SM->Step1 Int1 Oxime Intermediate (Stable Solid) Step1->Int1 Step2 Step 2: Catalytic Reduction (H2, Pd/C, EtOH/NH3, 50 psi) Int1->Step2 Int2 Free Base Amine (Oil / Low-Melting Solid) Step2->Int2 Step3 Step 3: Salt Formation (HCl in iPrOH, 0-5°C) Int2->Step3 Product Target API Intermediate: Dihydrochloride Salt Step3->Product

Fig 1. Three-step scalable synthetic workflow for diarylmethylamine dihydrochloride.

Mechanistic Insights: Suppressing Dimerization

The most critical failure point in scaling oxime reductions is the formation of secondary amine byproducts (dimerization). As the oxime is reduced, it transiently forms an imine. The newly formed primary amine product can act as a nucleophile, attacking the unreacted imine to form a secondary amine dimer.

Causality in Experimental Design: To suppress this, our protocol introduces an excess of ammonia (NH₃) into the hydrogenation matrix. According to Le Chatelier's principle, a high concentration of ammonia shifts the equilibrium of the imine-amine condensation backward, effectively blocking the dimerization pathway and ensuring >98% chemoselectivity for the primary amine [3].

Mechanism Oxime Oxime Ar-C(=N-OH)-Ar' Adsorption Surface Adsorption Pd(0) Catalyst Oxime->Adsorption + H2 Imine Imine Intermediate Ar-C(=NH)-Ar' Adsorption->Imine - H2O Amine Primary Amine (Target) Ar-CH(NH2)-Ar' Imine->Amine + H2 Byproduct Secondary Amine (Impurity) (Ar-CH-Ar')2NH Imine->Byproduct + Primary Amine (Suppressed by NH3)

Fig 2. Mechanistic pathway of catalytic oxime reduction highlighting impurity suppression.

Step-by-Step Experimental Protocols

Step 1: Synthesis of p-Tolyl(pyridin-3-yl)methanone Oxime

Self-Validating Principle: The reaction relies on a pH-buffered system. Pyridine protonation (pH < 4) halts reactivity, while high alkalinity (pH > 9) degrades hydroxylamine.

  • Reactor Charging: To a 10 L jacketed glass reactor equipped with an overhead stirrer, charge p-tolyl(pyridin-3-yl)methanone (1.0 kg, 5.07 mol) and ethanol (5.0 L).

  • Buffer Addition: In a separate vessel, dissolve hydroxylamine hydrochloride (0.53 kg, 7.60 mol, 1.5 eq) and sodium acetate trihydrate (1.03 kg, 7.60 mol, 1.5 eq) in purified water (1.5 L).

  • Condensation: Transfer the aqueous buffer to the reactor. Heat the biphasic mixture to reflux (approx. 80 °C) for 4 hours.

  • IPC: Sample the reaction mixture. Validation: HPLC must show < 1.0% remaining ketone.

  • Workup: Cool the reactor to 10 °C. The oxime precipitates as a white-to-pale-yellow solid. Filter through a Nutsche filter, wash with cold water (2 x 1 L) to remove inorganic salts, and dry under vacuum at 45 °C to constant weight.

Step 2: Catalytic Hydrogenation to Free Base Amine

Self-Validating Principle: Hydrogen uptake monitoring serves as a real-time kinetic indicator. The reaction is complete when the pressure stabilizes.

  • Preparation: Charge a 10 L stainless steel autoclave with the oxime intermediate (1.0 kg, 4.71 mol) and a 2.0 M solution of ammonia in ethanol (6.0 L).

  • Catalyst Loading: Carefully add 10% Pd/C (50% wet, 100 g, 10 wt%). Safety Note: Pd/C is pyrophoric; ensure the reactor is thoroughly purged with N₂ prior to addition.

  • Hydrogenation: Purge the vessel with N₂ (3x 30 psi), followed by H₂ (3x 30 psi). Pressurize the reactor with H₂ to 50 psi and heat to 45 °C. Maintain pressure and temperature for 6-8 hours.

  • IPC: Validation: Hydrogen consumption ceases. HPLC confirms < 0.5% oxime and < 1.0% imine intermediate.

  • Filtration: Cool to 20 °C. Vent H₂ and purge with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the free base amine as a viscous oil.

Step 3: Dihydrochloride Salt Formation & Crystallization

Self-Validating Principle: The molecule contains two basic centers (the primary amine and the pyridine nitrogen). Exactly 2.0 equivalents of HCl are required, but a slight excess ensures complete di-salt formation. Isopropanol (IPA) acts as an anti-solvent to reject organic impurities.

  • Dissolution: Dissolve the crude free base amine in absolute isopropanol (4.0 L) in a 10 L crystallizer. Cool the solution to 0–5 °C.

  • Acidification: Dropwise, add a 5.0 M solution of HCl in isopropanol (2.35 L, 11.75 mol, 2.5 eq) over 2 hours, maintaining the internal temperature below 10 °C. A thick white precipitate will form immediately.

  • Aging: Stir the suspension at 0–5 °C for an additional 3 hours to ensure complete crystallization and particle size growth.

  • Isolation: Filter the product, wash the filter cake with cold isopropanol (2 x 1 L), and dry in a vacuum oven at 50 °C for 12 hours.

  • Final IPC: Validation: Ion chromatography confirms a chloride content of ~26.2% (theoretical for dihydrochloride).

Quantitative Data & Scale-Up Metrics

The following table summarizes the key performance indicators (KPIs) from a recent 1-kilogram scale-up campaign, demonstrating the robustness of the chosen route.

Process ParameterStep 1: OximationStep 2: ReductionStep 3: Salt FormationOverall Process
Input Scale (kg) 1.00 kg (Ketone)1.00 kg (Oxime)~0.90 kg (Free Base)1.00 kg
Molar Yield (%) 94.5%91.2%96.0%82.7%
Purity (HPLC a/a) 98.5%97.2%> 99.8%> 99.8%
Key Impurities Unreacted KetoneSecondary Amine DimerMonohydrochlorideN/A
E-Factor 8.212.56.4~27.1
Physical State Pale Yellow SolidViscous OilWhite Crystalline PowderWhite Powder

Table 1. Process metrics demonstrating high overall yield and exceptional final purity due to the purging capacity of the final crystallization step.

References

  • Li, M., Yücel, B., Adrio, J., Bellomo, A., & Walsh, P. J. (2014). "Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions." Chemical Science, 5(6), 2383-2391. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride | C13H16Cl2N2 - PubChem". PubChem Compound Summary for CID 46735971. URL:[Link]

  • Nishi, T., et al. (2023). "Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors." Pharmaceuticals, 16(7), 934. URL:[Link]

Method

Application Note: Preclinical Formulation and In Vivo Dosing Strategies for c-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and DMPK Researchers Document Type: Technical Protocol & Mechanistic Guide Executive Summary The transition of a novel chemical entity (NCE) from in v...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and DMPK Researchers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The transition of a novel chemical entity (NCE) from in vitro assays to in vivo rodent models is frequently bottlenecked by formulation challenges. This application note provides a comprehensive, self-validating framework for formulating c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride for intravenous (IV), intraperitoneal (IP), and oral (PO) administration. By analyzing the unique physicochemical properties of this diarylmethylamine derivative, we establish causality-driven protocols that prevent in vivo precipitation, mitigate injection-site toxicity, and ensure reproducible pharmacokinetic (PK) exposure.

Physicochemical Profiling & Formulation Rationale

To design an effective vehicle, we must first deconstruct the physicochemical nature of the active pharmaceutical ingredient (API)[1]. c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride features a primary amine and a pyridine ring, supplied as a dihydrochloride salt.

The Causality of Formulation Choices:

  • pH and Tissue Necrosis: Because it is a dihydrochloride salt, dissolving the API in unbuffered water will release hydrochloric acid, dropping the solution pH to < 3.0. Administering this acidic solution IV or IP will cause severe hemolysis, phlebitis, or tissue necrosis.

  • The Free-Base Precipitation Paradox: To safely inject the compound, the pH must be adjusted to physiological levels (pH 7.0–7.4). However, at pH 7.4, the pyridine ring (pKa ~5.2) is unprotonated, and only the primary amine (pKa ~8.8) carries a charge. This reduction in polarity often causes the free base to precipitate out of aqueous solutions.

  • Excipient Selection: To counteract free-base precipitation during pH neutralization, a co-solvent system is required for clear IV/IP solutions [2]. We utilize a field-standard mixture of DMSO (primary solubilizer), PEG400 (dielectric constant reducer), and Tween 80 (micelle former) [3]. For high-dose PO efficacy studies, a suspension utilizing Methylcellulose (MC) is preferred to maximize the maximum absorbable dose (MAD) without the toxicity limits of high co-solvent volumes.

Quantitative API Profiling

Table 1: Physicochemical Properties and Dosing Implications

PropertyValueFormulation Implication
Molecular Weight (Salt) 271.18 g/mol Critical: Salt-to-base ratio is ~1.37. To dose 10 mg/kg of the active free base, you must weigh 13.7 mg/kg of the salt.
Molecular Weight (Base) ~198.26 g/mol Used for target engagement and molarity calculations.
Salt Form DihydrochlorideHighly water-soluble initially, but requires buffering to prevent acid-induced in vivo toxicity.
Target Route IV, IP, POIV/IP strictly requires a clear solution; PO can tolerate a homogenous suspension.

Formulation Decision Tree

The following logic flow dictates the selection of the formulation vehicle based on the intended route of administration and the observed solubility behavior of the API.

FormulationDecision API API: c-Pyridin-3-yl-c-p-tolyl-methylamine 2HCl Route Determine Dosing Route API->Route IV IV / IP Administration (Requires Clear Solution) Route->IV PO PO Administration (Suspension Tolerated) Route->PO pHCheck Dissolve in Aqueous Buffer Adjust to pH 7.4 IV->pHCheck Suspend Formulate in 0.5% MC + 0.2% Tween 80 PO->Suspend Precip Does Free Base Precipitate? pHCheck->Precip CoSolvent Use Co-solvent System (5% DMSO, 40% PEG400) Precip->CoSolvent Yes (High Dose) Sterilize Filter Sterilize (0.22 µm) Validate: No Opalescence Precip->Sterilize No (Low Dose) CoSolvent->Sterilize Homogenize Homogenize & Sonicate Validate: No Rapid Settling Suspend->Homogenize

Fig 1. Formulation decision tree for in vivo dosing based on route and API solubility.

Step-by-Step Formulation Protocols

Protocol A: Clear Solution for IV / IP Dosing (Max 5 mg/mL)

Vehicle Composition: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline (0.9% NaCl) Note: This sequence must be followed exactly. Adding aqueous buffer before the co-solvents will cause irreversible precipitation.

  • Calculate & Weigh: Calculate the required mass of the API, factoring in the 1.37 salt multiplier. Weigh the powder into a sterile glass vial.

  • Primary Solubilization: Add the required volume of DMSO (5% of final volume). Vortex vigorously until the powder is fully dissolved. Causality: DMSO disrupts the crystal lattice of the salt efficiently.

  • Dielectric Adjustment: Add PEG400 (40% of final volume). Vortex for 1 minute.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex for 1 minute. Causality: Tween 80 coats the solubilized API molecules, forming micelles that prevent nucleation when water is introduced.

  • Aqueous Phase Addition: Dropwise, add 0.9% Saline (50% of final volume) while continuously vortexing the vial.

  • pH Adjustment: Measure the pH. If pH < 6.0, carefully add 0.1M NaOH in 2 µL increments until the pH reaches 7.0–7.4.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter.

  • Self-Validation Step: Allow the filtered solution to sit at room temperature for 2 hours. Pass criteria: The solution remains crystal clear. Fail criteria: The appearance of opalescence (cloudiness) or visible particulates indicates the API has exceeded its thermodynamic solubility. If it fails, the target dose must be reduced.

Protocol B: Suspension for High-Dose PO Dosing (Up to 50 mg/mL)

Vehicle Composition: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water

  • Vehicle Preparation: Dissolve MC in heated (~80°C) ultra-pure water, then cool to 4°C to clarify. Add 0.2% Tween 80.

  • Wetting the API: Weigh the API into a mortar or glass vial. Add a few drops of the vehicle to form a smooth, lump-free paste. Causality: The dihydrochloride salt may form aggregates; pre-wetting with the surfactant ensures uniform particle wetting.

  • Volume Expansion: Gradually add the remainder of the vehicle while homogenizing (using a probe homogenizer or rigorous vortexing).

  • Sonication: Place the vial in a bath sonicator for 10–15 minutes to break up micro-aggregates.

  • Self-Validation Step: Leave the suspension undisturbed for 30 minutes. Pass criteria: The suspension remains uniformly opaque without a dense pellet at the bottom. Fail criteria: Rapid settling indicates particle sizes are too large, which will lead to highly variable oral absorption and erratic PK data.

In Vivo Dosing Guidelines & PK Workflow

When administering the formulated c-Pyridin-3-yl-c-p-tolyl-methylamine, strictly adhere to the maximum tolerated volumes for rodents to prevent vehicle-induced toxicity [3].

Table 2: Maximum Recommended Dosing Volumes (Rodents)

RouteMouse (~20g)Rat (~250g)Injection Speed / Notes
IV (Tail Vein) 0.1 mL (5 mL/kg)1.25 mL (5 mL/kg)Inject slowly (over 30-60 sec) to prevent hyperosmotic shock.
IP 0.2 mL (10 mL/kg)2.5 mL (10 mL/kg)Ensure pH is strictly > 6.5 to avoid peritonitis.
PO (Gavage) 0.2 mL (10 mL/kg)2.5 mL (10 mL/kg)Vortex suspension immediately prior to drawing into the syringe.
Pharmacokinetic (PK) Bioanalytical Workflow

To validate the in vivo exposure of the formulated API, a robust PK sampling and LC-MS/MS workflow is required.

PKWorkflow Dose In Vivo Dosing (Rodent Model) Sample Serial Blood Sampling (0.25 to 24 h) Dose->Sample Plasma Plasma Separation (Centrifuge 4°C) Sample->Plasma Extract Protein Precipitation (Acetonitrile + IS) Plasma->Extract LCMS LC-MS/MS Analysis (Quantification) Extract->LCMS

Fig 2. Standard in vivo pharmacokinetic (PK) sampling and bioanalytical workflow.

Self-Validating Bioanalysis: During LC-MS/MS quantification, the standard curve must be prepared in blank rodent plasma (not solvent) to account for matrix-induced ion suppression. The Internal Standard (IS) peak area must not deviate by more than ±15% across all samples; a larger deviation indicates incomplete protein precipitation or severe matrix effects.

References

  • PubChem. "c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride". National Center for Biotechnology Information. Available at:[Link]

  • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations". Pharmaceutical Research, 21(2), 201-230. Available at:[Link]

  • An, L., De Bruyn, T., Pang, J., et al. (2024). "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics". Pharmaceuticals, 17(2), 179. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride

Welcome to the technical support guide for the synthesis of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important chemical transformation. The synthesis, which proceeds via a reductive amination pathway, is a cornerstone reaction for creating substituted amines from carbonyls and amines.[1][2] This guide provides in-depth, field-proven insights to help you navigate common challenges and improve your yield and purity.

The core of this synthesis involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the target amine.[2] While seemingly straightforward, this process has several critical parameters that can significantly impact the outcome. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, their probable causes, and actionable solutions.

Q1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?

Low or no yield is one of the most common issues and can stem from several factors, primarily related to inefficient imine formation or failure of the reduction step.[3]

Probable Cause 1: Inefficient Imine Formation

The equilibrium between the ketone (3-benzoylpyridine), the amine (p-toluidine), and the corresponding imine may not favor the imine intermediate.[3]

  • Solution:

    • pH Adjustment: Imine formation is often favored under slightly acidic conditions (pH 4-5).[3] This is a delicate balance; too low a pH will protonate the amine, rendering it non-nucleophilic, while a high pH won't sufficiently activate the carbonyl group.[3] Adding a catalytic amount of a mild acid like acetic acid is a common and effective strategy.[3][4]

    • Water Removal: The formation of an imine generates water. This water can hydrolyze the imine back to the starting materials.[3] While not always necessary, especially if the imine formation is rapid, using a dehydrating agent like molecular sieves can drive the equilibrium toward the product.[4]

    • Pre-formation of the Imine: Before adding the reducing agent, allow the ketone and amine to stir together in the reaction solvent for a period (e.g., 1-4 hours) to ensure the imine has formed.[5] You can monitor the disappearance of the ketone spot and the appearance of a new imine spot by Thin Layer Chromatography (TLC).[4]

Probable Cause 2: Incorrect Choice or Inactive Reducing Agent

The success of the reduction step is highly dependent on the choice and activity of the reducing agent.

  • Solution:

    • Reagent Selection: Sodium borohydride (NaBH₄) is a common and cost-effective choice.[5][6] However, it can also reduce the starting ketone, leading to a byproduct (the corresponding alcohol) and lower yield of the desired amine.[1][5] To circumvent this, a two-step approach where the imine is formed first, followed by the careful, portion-wise addition of NaBH₄ at a reduced temperature (e.g., in an ice bath), is recommended.[2][5]

    • Milder, More Selective Reagents: Consider using a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][6][7] These reagents are particularly well-suited for one-pot reductive aminations as they are less likely to reduce the starting ketone, leading to cleaner reactions and often higher yields.[5][7] STAB is often preferred due to the high toxicity of NaBH₃CN and its byproducts.[7]

    • Reagent Quality: Ensure your reducing agent has not degraded. Sodium borohydride, for instance, can decompose over time, especially if exposed to moisture. It's good practice to use a freshly opened bottle or to test the activity of an older bottle on a simple ketone.[8]

Probable Cause 3: Poor Solubility of Reagents

If the starting materials are not fully dissolved in the chosen solvent, the reaction will be slow or incomplete.[3]

  • Solution:

    • Choose a solvent in which both the 3-benzoylpyridine and p-toluidine are fully soluble. Common solvents for reductive amination include methanol, ethanol, tetrahydrofuran (THF), and dichloromethane (DCM).[6][9] Methanol is often a good choice as it can facilitate rapid imine formation.[7]

Q2: I'm observing significant side products in my reaction mixture. How can I minimize them?

The formation of side products is a common challenge that can complicate purification and reduce the yield of the desired product.

Probable Cause 1: Reduction of the Starting Ketone

As mentioned, if the reducing agent is too reactive, it can reduce the 3-benzoylpyridine to the corresponding alcohol before it has a chance to form the imine.[3]

  • Solution:

    • Use a Milder Reducing Agent: Switching from NaBH₄ to NaBH(OAc)₃ (STAB) or NaBH₃CN is a highly effective strategy to prevent this side reaction.[3][7]

    • Two-Step Procedure: If using NaBH₄, ensure the imine is fully formed before adding the reducing agent. Adding the NaBH₄ slowly and at a low temperature will also help to favor the reduction of the imine over the ketone.[5]

Probable Cause 2: Over-alkylation

The secondary amine product can potentially react with another molecule of the imine intermediate, leading to a tertiary amine byproduct. While less common in this specific synthesis, it's a possibility in reductive aminations.[3][7]

  • Solution:

    • Control Stoichiometry: Using a slight excess of the primary amine (p-toluidine) can help to minimize the chance of the product reacting further.[3]

Q3: I'm having difficulty isolating and purifying the final c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride product. What are the best practices?

The final step of forming and isolating the dihydrochloride salt is crucial for obtaining a pure, stable product.

Probable Cause 1: Inefficient Salt Formation

Improper pH control or solvent choice can lead to incomplete precipitation of the dihydrochloride salt.

  • Solution:

    • Solvent Choice: The free base amine should be dissolved in a suitable organic solvent like ethanol, isopropanol, or THF.[10]

    • Acidification: The dihydrochloride salt is formed by adding hydrochloric acid. Using a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) is often preferred over aqueous HCl to avoid introducing water, which can sometimes hinder crystallization.[11] The solution should be acidified until it is acidic to litmus paper, often while cooling in an ice bath.[10]

    • Crystallization: After acidification, the product may precipitate immediately or require cooling (e.g., in a refrigerator overnight) to induce crystallization.[10]

Probable Cause 2: Contamination with Inorganic Salts

If aqueous HCl is used, or if the workup involves neutralization with a base like sodium bicarbonate, inorganic salts (e.g., NaCl) can co-precipitate with your product.[10]

  • Solution:

    • Extraction of the Free Base: Before forming the salt, it is best practice to perform an aqueous workup to isolate the free base. After quenching the reaction, extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and then brine to remove any water-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.[10] This provides the pure free base, which can then be converted to the hydrochloride salt without inorganic contaminants.

Experimental Protocols & Data

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical ProcedureAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Two-step: Imine pre-formation, then addition of NaBH₄.[5]Cost-effective, potent.[5][6]Can reduce starting ketone; requires careful control.[1][5]
Sodium Triacetoxyborohydride (STAB) One-pot: All reagents mixed together.[5][7]Mild, selective for imines, high-yielding.[5][7]More expensive, moisture-sensitive.[9]
Sodium Cyanoborohydride (NaBH₃CN) One-pot: Often used with a mild acid catalyst.[7][9]Selective for imines, water-tolerant.[9]Highly toxic, can generate HCN gas.[7]
Protocol 1: General Two-Step Reductive Amination using Sodium Borohydride
  • Imine Formation:

    • In a round-bottom flask, dissolve 3-benzoylpyridine (1.0 equiv.) and p-toluidine (1.0-1.2 equiv.) in a suitable solvent (e.g., methanol).

    • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC until the starting ketone is consumed.[5]

  • Reduction:

    • Cool the reaction mixture in an ice bath to 0°C.[5]

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equiv.) portion-wise, ensuring the temperature remains low and controlling any gas evolution.[2][5]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for another 1-2 hours or until the imine is consumed (monitored by TLC).

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1M HCl).[5]

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude free base amine.

  • Salt Formation:

    • Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or THF.[10]

    • Cool the solution in an ice bath and add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise until the solution is acidic.

    • Collect the precipitated solid by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride.

Visualizing the Process

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_imine Check Imine Formation (TLC/NMR) start->check_imine imine_formed Imine Formed? check_imine->imine_formed no_imine No Imine Observed imine_formed->no_imine No check_reduction Check Reduction Step imine_formed->check_reduction Yes adjust_pH Optimize pH (add Acetic Acid) no_imine->adjust_pH remove_water Add Dehydrating Agent (e.g., Mol. Sieves) no_imine->remove_water preform_imine Increase Imine Formation Time no_imine->preform_imine adjust_pH->check_imine remove_water->check_imine preform_imine->check_imine reduction_failed Reduction Failed? check_reduction->reduction_failed check_reagent Verify Reducing Agent Activity reduction_failed->check_reagent Yes side_products Side Products Observed? reduction_failed->side_products No change_reagent Switch to Milder Reagent (e.g., STAB) check_reagent->change_reagent change_reagent->start ketone_reduction Ketone Reduced to Alcohol? side_products->ketone_reduction Yes purify Optimize Purification side_products->purify No ketone_reduction->change_reagent success Yield Improved purify->success

Caption: A troubleshooting workflow for low yield issues.

Reaction Mechanism: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation ketone 3-Benzoylpyridine (Ketone) hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine p-Toluidine (Amine) amine->hemiaminal imine Imine hemiaminal->imine - H₂O product Secondary Amine (Free Base) imine->product + [H⁻] reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->product final_product Dihydrochloride Salt product->final_product hcl 2 HCl hcl->final_product

Caption: The three key stages of the synthesis.

Frequently Asked Questions (FAQs)

Q: Can I run this as a one-pot reaction? A: Yes, a one-pot procedure is feasible and often preferred for efficiency. However, it requires a selective reducing agent like sodium triacetoxyborohydride (STAB) that will not significantly reduce the starting ketone.[5][7] If using a stronger reducing agent like NaBH₄, a two-step process with pre-formation of the imine is generally more reliable.[5]

Q: What is the optimal temperature for the reduction step? A: For strong reducing agents like NaBH₄, the addition should be done at a low temperature (0°C) to control the reaction rate and minimize side reactions.[5] For milder reagents like STAB, the reaction can typically be run at room temperature.[5]

Q: My starting amine is a hydrochloride salt. Can I use it directly? A: If your amine is a salt, you will need to add a base (e.g., triethylamine) to liberate the free amine before it can react with the ketone. Alternatively, the reaction can sometimes be carried out with the amine salt directly, but this may require specific conditions and can be less efficient.[12]

Q: How do I know when the imine formation is complete? A: The most common method is Thin Layer Chromatography (TLC). You will see the spot corresponding to your starting ketone disappear and a new spot for the imine appear. The imine typically has a different Rf value than both starting materials. For more detailed analysis, ¹H NMR can also be used to observe the characteristic imine proton signal.[4]

References

  • Reductive Transformations with Sodium Borohydride and Their Applic
  • A Head-to-Head Battle of Hydrides: STAB vs.
  • Troubleshooting low conversion rates in reductive amin
  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Vertex AI Search.
  • Myers, A.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. (2019, May 16).
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
  • An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask... Organic Syntheses Procedure.
  • Process for the purification of amines.
  • Purific
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Application Note – Reductive Amin
  • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit.
  • Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions. RSC Publishing.
  • c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. PubChem.
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
  • Enantioselective synthesis of α-tetrasubstituted (3-indolizinyl) (diaryl)
  • Reductive Amin
  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
  • Amine acid salt compounds and process for the production thereof.
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library gener
  • Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[3][6]thiadiazol-2-yl)-imine... (2021, April 13). MDPI.

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016, October 22).
  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Pyridin-3-yl derivatives.

Sources

Optimization

Technical Support Center: Optimizing Crystallization for c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working on the crystallization of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. While specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working on the crystallization of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. While specific crystallization data for this compound is not extensively available in public literature, this guide synthesizes established principles and field-proven insights for the crystallization of small molecule hydrochloride salts. The troubleshooting strategies and FAQs provided herein are based on fundamental physicochemical principles and are intended to serve as a robust starting point for your process development and optimization efforts. Basic physicochemical properties for the target molecule can be found on PubChem[1].

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for crystallizing a hydrochloride salt like this?

A1: There are three main crystallization methods, and the choice depends largely on the compound's solubility profile across different solvents and temperatures[2]:

  • Anti-Solvent Crystallization: This technique is used when the compound is soluble in one solvent (the "solvent") but insoluble in another (the "anti-solvent"), and both solvents are miscible. Adding the anti-solvent to a solution of the compound reduces its solubility, forcing it to crystallize[2][5][6]. This method is particularly useful for controlling crystal size and morphology[6].

Q2: How does the dihydrochloride nature of the salt affect the crystallization process?

A2: The dihydrochloride salt form has several key implications:

  • pH Sensitivity: The solubility of an amine hydrochloride salt is highly dependent on pH. In a solution, there is an equilibrium between the protonated (salt) form and the free base. Lowering the pH (e.g., by adding excess HCl) can decrease solubility due to the common-ion effect, which can be used to drive crystallization[7]. Conversely, increasing the pH will convert the salt to the more soluble free base, preventing crystallization[8].

  • Solvent Selection: Polar, protic solvents like water, methanol, and ethanol are often good starting points for dissolving hydrochloride salts. However, high solubility in these solvents might necessitate the use of an anti-solvent or lead to low yields in cooling crystallizations[9].

  • Hygroscopicity: Hydrochloride salts can be hygroscopic (tend to absorb moisture from the air). This needs to be considered during handling and storage, as absorbed water can affect crystal stability and may lead to the formation of hydrates.

Q3: What is polymorphism, and why is it a critical concern?

A3: Polymorphism is the ability of a compound to exist in two or more different crystal structures, known as polymorphs[10][11]. Although chemically identical, different polymorphs can have significantly different physical properties, including:

  • Solubility and dissolution rate (impacting bioavailability)

  • Melting point

  • Stability (both physical and chemical)

  • Mechanical properties (e.g., flowability, compressibility)

For a pharmaceutical compound, it is crucial to identify and consistently produce the most stable polymorph to ensure consistent product quality, safety, and efficacy[12]. An uncontrolled conversion from a metastable to a more stable form during storage or processing can drastically alter the drug's performance[10].

Troubleshooting & Optimization Guide

This section addresses specific issues you may encounter during your crystallization experiments.

Issue 1: The compound "oils out" or precipitates as an amorphous solid instead of crystals.
  • Causality: "Oiling out" occurs when the level of supersaturation is too high, causing the solute to separate as a liquid phase before it has time to organize into an ordered crystal lattice. This is common when a solution is cooled too quickly or when a large volume of anti-solvent is added too rapidly.

  • Troubleshooting Protocol:

    • Reduce Supersaturation Rate:

      • For Anti-Solvent Crystallization: Add the anti-solvent much more slowly, or add it at a higher temperature where the solubility is greater, and then begin cooling.

    • Increase Solvent Volume: Work with a more dilute solution. This creates a larger buffer against reaching the extremely high supersaturation that leads to oiling out.

    • Use Seeding: Introduce a small number of seed crystals at a point of slight supersaturation (within the Metastable Zone Width). This provides a template for crystal growth to occur at a lower energy barrier, bypassing the need for primary nucleation at high supersaturation.

Issue 2: The resulting crystals are very fine needles or small particles, making filtration and handling difficult.
  • Causality: The formation of many small crystals is typically a result of rapid nucleation caused by high supersaturation. Over time, these small, less energetically stable crystals can dissolve and redeposit onto larger crystals in a process known as Ostwald Ripening[13][14][15].

  • Troubleshooting Protocol:

    • Control Supersaturation: As with oiling out, the key is to operate in a lower supersaturation regime. Slow down your cooling or anti-solvent addition rate.

    • Implement a Temperature Cycling or Aging Step: Hold the crystal slurry at a constant temperature for an extended period (aging) or cycle the temperature up and down by a few degrees. This process, known as Ostwald Ripening, encourages the growth of larger, more stable crystals at the expense of smaller ones[14][16].

    • Optimize Agitation: The stirring rate can influence crystal size. Very high agitation can lead to secondary nucleation (breaking off small pieces of existing crystals that then act as new nuclei), resulting in smaller particles. Experiment with lower stirring speeds.

Issue 3: The crystallization process yields an inconsistent or undesired polymorph.
  • Causality: The specific polymorph obtained from a crystallization experiment is determined by a delicate interplay of kinetic and thermodynamic factors. Solvent, temperature, cooling rate, and supersaturation all play a role in which crystal form nucleates and grows[11]. A form that appears initially (kinetically favored) may not be the most stable form (thermodynamically favored)[10].

  • Troubleshooting & Optimization Workflow: To systematically address polymorphism, a polymorph screen is essential. This involves crystallizing the material under a wide range of conditions to identify all accessible forms and the conditions that favor each one.

    Step-by-Step Polymorph Screening Protocol:

    • Solvent Selection: Choose a diverse range of solvents (10-15) with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, hydrocarbons).

    • Perform Crystallization Experiments: For each solvent, attempt crystallization by several methods:

      • Slow Evaporation: Dissolve the compound in the solvent at room temperature to near-saturation, cover loosely, and allow the solvent to evaporate over several days.

      • Cooling Crystallization: Create a saturated solution at an elevated temperature (e.g., 50-60°C). Cool the solution slowly (e.g., over 4-8 hours) to a low temperature (e.g., 5°C).

      • Anti-Solvent Addition: Dissolve the compound in a good solvent. Slowly add an anti-solvent in which the compound is known to be insoluble until precipitation is observed.

    • Slurry Conversion: To find the most thermodynamically stable form, create slurries of the starting material in different solvents and agitate them at various temperatures for an extended period (e.g., 1-2 weeks). The solid material should eventually convert to the most stable form under those conditions.

    • Characterize the Solids: Analyze the solid material from every experiment using a combination of techniques to identify the crystal form:

      • X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying polymorphs, as each crystal form will produce a unique diffraction pattern[10].

      • Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature and can identify different melting points and phase transitions between polymorphs.

      • Thermogravimetric Analysis (TGA): This measures weight loss on heating and is useful for identifying solvates or hydrates.

The results of this screen will provide a map of which conditions produce which polymorph, allowing you to design a robust process that consistently targets the desired form.

Data & Workflow Visualizations

Table 1: Common Solvents for Hydrochloride Salt Crystallization Screening
Solvent ClassExamplesPolarityKey Considerations
Alcohols Methanol, Ethanol, IsopropanolHighGood solubility for HCl salts. Often used in anti-solvent systems.[9]
Ketones Acetone, Methyl Ethyl KetoneMediumCan be good anti-solvents for materials dissolved in alcohols or water.
Esters Ethyl Acetate, Isopropyl AcetateMedium-LowOften used as anti-solvents or for slurry experiments.
Ethers Tetrahydrofuran (THF), DioxaneMedium-LowCan be effective anti-solvents.
Hydrocarbons Heptane, TolueneLowAlmost always used as anti-solvents.
Aqueous Mixtures Water, Water/Ethanol, Water/IPAHighHigh solubility can make yield recovery difficult without an anti-solvent.[9]
Diagram 1: General Crystallization Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing common crystallization issues.

G start Initial Crystallization Experiment outcome Analyze Result: Crystal Form, Size, Yield start->outcome oil_out Problem: Oiling Out / Amorphous Solid outcome->oil_out Oiling Out fine_particles Problem: Fine Needles / Small Particles outcome->fine_particles Poor Morphology poly_issue Problem: Wrong or Inconsistent Polymorph outcome->poly_issue Polymorphism success Success: Desired Crystals Obtained outcome->success Good Crystals sol1 Action: 1. Slow Cooling/Anti-Solvent Rate 2. Increase Solvent Volume 3. Use Seeding oil_out->sol1 sol2 Action: 1. Slow Supersaturation Rate 2. Implement Aging/Cycling Step 3. Reduce Agitation fine_particles->sol2 sol3 Action: 1. Perform Polymorph Screen 2. Slurry to Find Stable Form 3. Seed with Desired Polymorph poly_issue->sol3 sol1->start Re-run Experiment sol2->start Re-run Experiment sol3->start Re-run Experiment

Caption: A decision tree for troubleshooting common crystallization problems.

Diagram 2: Polymorph Screening Workflow

This diagram illustrates the systematic process for identifying and characterizing different crystalline forms of a material.

G cluster_screening Screening Experiments cluster_analysis Solid-State Analysis slow_evap Slow Evaporation (Multiple Solvents) xprd XRPD Analysis slow_evap->xprd cooling Cooling Crystallization (Multiple Solvents/Rates) cooling->xprd antisolvent Anti-Solvent Addition (Solvent/Anti-Solvent Pairs) antisolvent->xprd slurry Slurry Conversion (Multiple Solvents/Temps) slurry->xprd dsc DSC Analysis xprd->dsc tga TGA Analysis xprd->tga microscopy Microscopy xprd->microscopy end_node Construct Polymorph Landscape: Identify Forms & Conditions dsc->end_node tga->end_node microscopy->end_node start Select Diverse Solvent Set start->slow_evap start->cooling start->antisolvent start->slurry

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of c-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride

Welcome to the Technical Support Center. The preparation of diarylmethylamines—specifically c-Pyridin-3-yl-c-p-tolyl-methylamine (also known as (pyridin-3-yl)(p-tolyl)methanamine)—presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The preparation of diarylmethylamines—specifically c-Pyridin-3-yl-c-p-tolyl-methylamine (also known as (pyridin-3-yl)(p-tolyl)methanamine)—presents unique synthetic challenges. Due to the steric hindrance of the diaryl ketone precursor, standard reductive amination protocols often suffer from poor chemoselectivity, leading to a cascade of side reactions[1].

This guide is designed for drug development professionals and synthetic chemists. It provides mechanistic troubleshooting, field-proven reaction parameters, and a self-validating protocol to maximize the yield of the target dihydrochloride salt while suppressing critical impurities.

Mechanistic Pathway & Side Reaction Map

To effectively troubleshoot, we must first map the competing kinetic pathways. The diagram below illustrates the desired trajectory versus the common side reactions encountered during synthesis.

Pathway Ketone Diaryl Ketone Precursor Imine Imine Intermediate Ketone->Imine NH3, Ti(OiPr)4 (Imine Formation) Alcohol Secondary Alcohol (Side Reaction) Ketone->Alcohol Premature Reduction (NaBH4 added too early) Target Primary Amine (Target Product) Imine->Target Reduction (NaBH4) Dimer Secondary Amine Dimer (Side Reaction) Imine->Dimer Nucleophilic Attack by Primary Amine Piperidine Piperidine Derivative (Over-reduction) Target->Piperidine Harsh Hydrogenation (H2, Pd/C)

Mechanistic pathway of diaryl ketone reductive amination and associated side reactions.

Troubleshooting FAQs: Understanding Causality

Q1: Why is my reaction yielding predominantly (pyridin-3-yl)(p-tolyl)methanol instead of the target amine? Cause: This is a classic chemoselectivity failure. Diaryl ketones are sterically hindered, making their condensation with ammonia exceptionally slow. If the reducing agent is introduced before the imine has fully formed, the hydride will directly attack the highly electrophilic carbonyl carbon, irreversibly yielding the secondary alcohol[2]. Solution: Implement a stepwise reductive amination . You must force the imine formation to completion using a Lewis acid dehydrating agent, such as Titanium(IV) isopropoxide (Ti(OiPr)4), and verify its completion before introducing any reductant.

Q2: My LC-MS shows a massive impurity peak corresponding to a secondary amine dimer. How do I prevent over-alkylation? Cause: As your target primary amine forms, it becomes significantly more nucleophilic than the bulk ammonia in the reaction mixture[3]. It competes with ammonia to attack the unreacted imine intermediate, resulting in the formation of a bis(diarylmethyl)amine dimer. Solution: Maintain an overwhelming molar excess of ammonia (7 to 10 equivalents). Furthermore, keep the reaction temperature strictly at 0 °C during the hydride addition phase to kinetically suppress the secondary nucleophilic attack.

Q3: I attempted catalytic hydrogenation (H2 with Pd/C) to avoid boron waste, but I lost the pyridine ring. What happened? Cause: The pyridin-3-yl moiety is highly susceptible to over-reduction into a piperidine derivative under standard heterogeneous hydrogenation conditions, especially at elevated pressures or in acidic media. Solution: Abandon H2/Pd-C for this specific substrate. Utilize mild, chemoselective chemical hydride donors like Sodium borohydride (NaBH4) in a stepwise protocol, or Sodium cyanoborohydride (NaBH3CN) if running a direct, one-pot reaction at pH 6[2].

Quantitative Impact of Reducing Agents

The choice of reducing agent fundamentally alters the product distribution. The table below summarizes the expected outcomes based on different reductive strategies for this specific diaryl system.

Reductant StrategyReaction ConditionsKetone ConversionTarget Primary AmineAlcohol ByproductDimer Byproduct
NaBH4 (Direct) One-pot, added with NH3>95%25%70% 5%
NaBH3CN (Direct) One-pot, pH 6 buffer80%65%10%25%
H2 / Pd-C 50 psi, 24h, RT>99%40%5%15% (+40% Piperidine)
Ti(OiPr)4 then NaBH4 Stepwise, 0 °C reduction>98% >90% <2% <5%
Validated Experimental Protocol

To ensure reproducibility and high fidelity, use the following self-validating, stepwise methodology. This protocol utilizes Ti(OiPr)4 to bypass the steric hindrance of the ketone, followed by controlled hydride reduction.

Phase 1: Titanium-Mediated Imine Condensation
  • Charge the Reactor: Dissolve 1.0 equivalent of (pyridin-3-yl)(p-tolyl)methanone in anhydrous ethanol (0.5 M concentration).

  • Ammonia Addition: Add 7.0 equivalents of ammonia (using a 2.0 M solution in ethanol). Stir for 10 minutes at room temperature.

  • Lewis Acid Activation: Dropwise, add 2.0 equivalents of Titanium(IV) isopropoxide[Ti(OiPr)4] under an inert argon atmosphere. Stir at room temperature for 12 hours.

    • Validation Checkpoint: The solution will transition from clear to a distinct pale yellow. TLC (Hexane:EtOAc 7:3) should confirm the complete disappearance of the ketone spot (Rf ~0.5) and the appearance of a new, highly polar baseline/streaking spot (the imine complex).

Phase 2: Chemoselective Hydride Reduction
  • Temperature Control: Chill the reaction vessel to exactly 0 °C using an ice-water bath. Do not skip this step; ambient temperatures promote dimer formation.

  • Hydride Addition: Add 1.5 equivalents of solid NaBH4 in small portions over 30 minutes.

    • Validation Checkpoint: Gentle effervescence (H2 gas evolution) will occur. The yellow color of the imine complex will gradually fade to a milky white suspension as the reduction proceeds. Stir for an additional 2 hours at 0 °C.

Phase 3: Workup and Titanium Quenching

Note: Improper quenching of titanium leads to unfilterable gelatinous emulsions. 6. Quench: Slowly add 2M aqueous NH4OH (equal to the volume of ethanol used).

  • Validation Checkpoint: A dense, granular white precipitate of TiO2 will form immediately.

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the free base oil.

Phase 4: Dihydrochloride Salt Precipitation

Note: The molecule contains two basic nitrogens (primary amine and pyridine ring). Both must be protonated to form a stable, crystalline product. 9. Solubilization: Dissolve the crude free base in anhydrous diethyl ether (or a 1:1 mixture of ether/dioxane if solubility is poor). 10. Salt Formation: Under vigorous stirring at 0 °C, dropwise add exactly 2.2 equivalents of 2M HCl in diethyl ether.

  • Validation Checkpoint: Immediate formation of a brilliant white, crystalline precipitate confirms the formation of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. Filter, wash with cold ether, and dry under high vacuum.

Sources

Optimization

handling hygroscopicity in c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride powder

Technical Support Center: c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride From the Desk of the Senior Application Scientist Welcome to the dedicated technical guide for handling c-Pyridin-3-yl-c-p-tolyl-methylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical guide for handling c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. As a dihydrochloride salt of a bicyclic amine, this compound possesses inherent properties that demand careful handling to ensure experimental success and maintain material integrity.[1][2] The primary challenge you will encounter is its hygroscopicity—the tendency to readily absorb moisture from the atmosphere.[3][4]

This guide is designed to provide you with not just protocols, but the scientific reasoning behind them. Understanding the 'why' is critical for adapting procedures to your specific laboratory environment and for troubleshooting unexpected issues. Our goal is to empower you to generate reliable, reproducible data from the moment you receive the vial to the final analysis.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is this specific compound susceptible?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[4][5] C-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride is particularly prone to this for two key reasons:

  • Salt Form: It is a dihydrochloride salt. Salt forms of active pharmaceutical ingredients (APIs) are often crystalline solids with high lattice energies. Water, a highly polar solvent, is readily attracted to the ionic centers (the protonated amines and chloride counter-ions) to form hydrates, which can disrupt the crystal lattice.

  • Amine Hydrochlorides: Amine hydrochloride salts, in particular, can be susceptible to moisture-induced phase changes or even hydrolysis under certain conditions. The presence of two hydrochloride components increases the number of sites for potential hydration.

Q2: What are the direct consequences of uncontrolled moisture absorption?

A: Failure to control moisture exposure can lead to a cascade of issues that compromise your experiments:

  • Physical Changes: The powder will transition from a free-flowing solid to a clumpy, sticky, or even a paste-like substance.[6][7] This severely impacts handling, prevents accurate weighing, and can clog equipment.[8]

  • Inaccurate Dosing: If you weigh a sample that has absorbed water, you are not weighing the amount of active compound you think you are. This leads to concentration errors in your solutions, affecting all downstream quantitative experiments. For example, a 10% weight gain due to water means a 100 mg weighing only contains ~90.9 mg of your compound.

  • Chemical Degradation: Moisture can act as a reagent, potentially leading to hydrolysis or other degradation pathways, altering the chemical structure of your compound.[7][9] This can generate impurities that interfere with your results or render the compound inactive.

  • Analytical Inconsistencies: Moisture absorption can alter the solid-state properties of the material, leading to issues like peak broadening or phase transformations in analytical techniques like X-ray diffraction (XRD).[10][11]

Q3: How should I store the powder upon receipt and between experiments?

A: Proper storage is your first line of defense.

  • Immediate Storage: Upon receipt, keep the manufacturer's container tightly sealed. Place it inside a secondary container with a desiccant, such as a desiccator cabinet or a sealed bag with desiccant packs. Store at the recommended temperature, typically 2-8°C or room temperature as specified on the product datasheet, to also minimize thermal degradation.[12]

  • After Opening: Once the primary container is opened, the headspace will contain ambient air. The need for controlled atmosphere storage becomes critical. For short-term storage between weighings, a desiccator with a fresh, active desiccant (e.g., blue-indicating silica gel that has not turned pink) is the minimum requirement. For long-term storage or for highly sensitive experiments, storing the vial inside a nitrogen- or argon-filled glovebox is the gold standard.[13][14][15]

Q4: What is the best method to determine the actual water content of my powder?

A: The most accurate and widely accepted method for determining water content in pharmaceutical powders is Coulometric Karl Fischer (KF) Titration .[16][] This technique is highly specific to water and can detect moisture at parts-per-million (ppm) levels. Given the hygroscopic nature of this compound, it is crucial to use a KF system with a sealed sample introduction method, such as a gas-phase extraction oven, to prevent the sample from absorbing atmospheric moisture during the measurement itself.[18]

Troubleshooting Guide

Problem 1: The powder has formed clumps or become a solid mass in the vial.

  • Probable Cause: Significant exposure to ambient humidity. This likely occurred if the vial was left open on the bench, opened in a high-humidity environment, or stored improperly without a desiccant.

  • Solution & Mitigation:

    • Do NOT attempt to mechanically crush the solid. This will increase the surface area and can accelerate further moisture uptake or degradation.

    • Dry the Material (Use with Caution): Place the open vial in a vacuum oven at a mild temperature (e.g., 30-40°C) for several hours. Scientific Rationale: This gently removes adsorbed surface water without providing enough thermal energy to cause degradation. Validation: After drying, the powder should return to a more free-flowing state. You MUST perform a Karl Fischer titration to quantify the remaining water content before use.[]

    • Future Prevention: This incident highlights the necessity of a strict handling protocol. All future manipulations of the powder, especially weighing, must be performed in a controlled, low-humidity environment like a glovebox or, at a minimum, be executed very rapidly in a room with controlled humidity (<40% RH).[5][7]

Problem 2: I am getting inconsistent or non-reproducible weights when preparing solutions.

  • Probable Cause: The powder is actively absorbing moisture from the air during the weighing process. The weight reading on the analytical balance will continuously increase as the sample pulls water from the atmosphere.

  • Solution & Mitigation:

    • Minimize Exposure Time: The "weighing on the open bench" method is not suitable for this compound. If you absolutely must weigh on an open bench, pre-tare all equipment, have your solvent and spatula ready, and aim to complete the entire transfer in under 30 seconds. This is a high-risk method and is not recommended for quantitative work.

    • Use a Controlled Environment (Gold Standard): The most reliable solution is to perform the weighing inside a glovebox with a controlled inert atmosphere (Nitrogen or Argon) where the relative humidity is maintained below 10%.[19][20] An analytical balance can be placed inside the glovebox for this purpose.

    • Workflow Validation: To confirm your weighing accuracy, after dispensing the powder, immediately re-weigh the now-empty weighing boat/paper. The reading should be close to zero. A significant positive weight indicates that moisture was absorbed by residual powder left on the paper.

Problem 3: My analytical results (e.g., NMR, HPLC) are inconsistent or show new, unexpected peaks.

  • Probable Cause: Chemical degradation of the compound due to hydrolysis, or the presence of excess water in your sample is interfering with the analysis.

  • Solution & Mitigation:

    • Confirm Water Content: Immediately take an aliquot of the suspect powder and submit it for Karl Fischer analysis. Correlate the water content with the appearance of impurity peaks.

    • Use Anhydrous Solvents: Ensure all solvents used for preparing analytical samples (e.g., DMSO-d6 for NMR, Acetonitrile for HPLC) are from a freshly opened bottle or are certified anhydrous. Hygroscopic material can pull residual water even from the solvent.

    • Prepare Samples Fresh: Prepare solutions immediately before analysis. Do not store solutions for extended periods unless stability in that specific solvent has been confirmed, as moisture-induced degradation can continue in solution.

    • Reference Standard Management: If this material is being used as a reference standard, its purity must be beyond doubt. Always store the primary reference standard in a tightly sealed vial within a desiccator, inside a controlled-temperature storage unit. Weighing should only occur in a glovebox.[21]

Visualizing the Impact of Hygroscopicity

The following diagram illustrates the progression of issues arising from moisture exposure.

G cluster_0 Initial State cluster_1 Exposure Event cluster_2 Consequences A Dry, Free-Flowing Dihydrochloride Powder B Exposure to Ambient Humidity (>40% RH) A->B Improper Handling/ Storage C Physical Changes (Clumping, Caking) Impairs Flowability B->C Moisture Adsorption D Inaccurate Mass (Weight gain from H2O) Leads to Dosing Errors B->D Moisture Adsorption E Chemical Instability (Potential Hydrolysis) Generates Impurities B->E Moisture Adsorption

Caption: The impact of moisture on the dihydrochloride powder.

Key Experimental Protocol

Protocol: Accurate Weighing of Hygroscopic Powder using a Glovebox

This protocol ensures the highest accuracy and is considered the standard for quantitative experiments involving c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride.

1. Preparation & Environment Setup:

  • Ensure the glovebox has a stable inert atmosphere (N₂ or Ar) with a relative humidity (RH) level of <10% and O₂ <50 ppm.[19]

  • Place all necessary equipment inside the glovebox antechamber: the sealed vial of the compound, a spatula, weighing paper or a small beaker, and a container for your final solution.

  • Allow the analytical balance inside the glovebox to thermally equilibrate for at least 30 minutes before use.

2. Antechamber Purge:

  • Seal the antechamber door.

  • Perform at least three purge cycles (evacuate and backfill with inert gas) to remove atmospheric contaminants before opening the inner door.[19]

3. Weighing Procedure:

  • Move all items from the antechamber into the main glovebox chamber.

  • Place the weighing vessel (paper or beaker) on the analytical balance and tare the weight.

  • Open the vial containing the c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride.

  • Using the spatula, carefully transfer the desired amount of powder to the tared weighing vessel.

  • Record the final stable weight. The reading should be stable, without the continuous upward drift seen in a humid environment.

  • Immediately and securely recap the main compound vial.

4. Dissolution & Post-Weighing:

  • Carefully transfer the weighed powder into your final container.

  • If dissolving inside the glovebox, add your (anhydrous) solvent and proceed.

  • If dissolving outside, securely cap the container with the weighed powder before removing it from the glovebox.

  • Self-Validation Step: Place the used (and now presumably empty) weighing vessel back on the balance. The weight should be within the tolerance of the balance (e.g., ±0.2 mg), confirming a clean transfer.

The following workflow provides a decision-making guide for handling the powder based on available laboratory equipment.

G start Start: Need to Weigh Powder glovebox_q Is a glovebox with a balance available? start->glovebox_q weigh_glovebox ACTION: Perform weighing inside glovebox (<10% RH). (See Protocol) glovebox_q->weigh_glovebox Yes rh_room_q Is a humidity-controlled room available (<40% RH)? glovebox_q->rh_room_q No end_quant Result: High Accuracy (Quantitative Grade) weigh_glovebox->end_quant weigh_fast ACTION: Weigh rapidly (<30s). Accept risk of minor moisture uptake. rh_room_q->weigh_fast Yes no_control HIGH RISK: Avoid quantitative work. Results will be inaccurate. rh_room_q->no_control No end_qual Result: Lower Accuracy (Qualitative Use Only) weigh_fast->end_qual no_control->end_qual

Caption: Decision workflow for weighing hygroscopic powder.

Summary of Best Practices

ParameterRecommendationRationale
Storage Tightly sealed vial inside a desiccator or glovebox.Minimizes passive moisture exposure between uses.[6][12]
Weighing Inside a glovebox (<10% RH) with an integrated balance.Prevents moisture absorption during transfer, ensuring weight accuracy.[13][20]
Solvents Use anhydrous grade solvents for reconstitution.Prevents introducing water that can cause degradation in solution.
Analysis Perform Karl Fischer titration to confirm water content.Provides an accurate baseline of water content for correct concentration calculations.[16][]
Handling Minimize exposure time to ambient air at all stages.Reduces the opportunity for the powder to equilibrate with atmospheric moisture.[7]

By adhering to these guidelines, you will mitigate the risks associated with hygroscopicity, ensuring the integrity of your material and the validity of your experimental results.

References

  • Vertex AI Search. (2023, October 27). Gloveboxes A Vital Tool in Various Industries.
  • Ossila.
  • Process Sensing Technologies. Glovebox and environmental chamber solutions.
  • Inert Corporation.
  • De Dietrich Process Systems. Glove Boxes.
  • Scirp.org. (2026, March 27). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices.
  • IPE. Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • SMT Dry Cabinets. (2025, April 15).
  • Precisa. Measuring Moisture Content in 3 Easy Steps.
  • Al-Akayleh, F., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Mettler Toledo.
  • iPharMachine. (2026, March 28). Hygroscopic Powder in Capsule Filling: Causes & Solutions.
  • PubMed. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy.
  • PharmaQuesT. Hygroscopicity , Powder Rheology & Compaction Properties.
  • BOC Sciences.
  • Saudi Aramco. (2026, March 27). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices.
  • Pharma Excipients. (2022, June 21).
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?.
  • PubChem. c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride.
  • ACS Publications. (2023, January 26). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane.
  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
  • ACS Publications. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy.
  • LookChem. 1-Pyridin-3-ylMethyl-piperidin-3-ylaMine dihydrochloride, 98+%.
  • Delft Solids Solutions. Moisture Impact on Powder Safety, Stability, and Processing.
  • ResearchGate. (2025, October 19). The Effect of Moisture on the Hydrolysis of Basic Salts.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • XiXisys. C,C-di-pyridin-3-yl-methylamine | CAS 58088-55-4 GHS SDS (English).
  • Taylor & Francis Online. (2022, June 21).
  • ResearchGate.
  • ChemicalBook. C-PYRIDIN-4-YL-C-P-TOLYL-METHYLAMINE DI-HYDROCHLORIDE CAS 1185300-46-2.
  • European Commission. (2012, January 27). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine.
  • Sigma-Aldrich. C,C,C-TRI-P-TOLYL-METHYLAMINE AldrichCPR.
  • ResearchGate. Effect of relative humidity on HCl formation from the reaction of H2 SO4 and HNO3 with NaCl particles.
  • MDPI. (2021, December 27).
  • ACS Publications. (2020, May 19). Relative Humidity History Affects Hygroscopicity of Mixed Particles of Glyoxal and Reduced Nitrogenous Species.

Sources

Troubleshooting

resolving HPLC peak tailing for c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride samples

Target Analyte: c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride

Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with highly basic, multi-functional analytes.

Mechanistic Profiling of the Analyte

The compound c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride presents a "worst-case scenario" for reversed-phase HPLC (RP-HPLC) peak shape. It contains two highly basic moieties: a primary amine and a pyridine ring. Because it is formulated as a dihydrochloride salt, it exists as a dication in aqueous solutions.

In a standard silica-based HPLC column, residual silanol groups (Si-OH) on the stationary phase become ionized (Si-O⁻) at a pH above 3.5. When your dicationic analyte travels through the column, it undergoes severe secondary ion-exchange interactions with these negatively charged silanols. This "velcro effect" causes the analyte to stick to the stationary phase longer than hydrophobic interactions alone would dictate, resulting in severe peak tailing (Asymmetry Factor, As​>1.5 )[1][2].

To resolve this, we must systematically isolate physical column defects from chemical interactions, and then apply targeted mobile phase modifications.

Diagnostic Workflow: Isolating the Root Cause

Before altering your mobile phase chemistry, you must validate whether the tailing is caused by the analyte's basicity (chemical) or a degraded column bed (physical).

Workflow Start Observe Peak Tailing (As > 1.5) Test Inject Neutral Marker (e.g., Uracil/Toluene) Start->Test Decision Does the Neutral Marker Tail? Test->Decision Physical Physical Defect (Void, Frit, Plumbing) Decision->Physical Yes Chemical Chemical Interaction (Silanol Ion-Exchange) Decision->Chemical No FixPhys Replace Frit/Column Minimize Dead Volume Physical->FixPhys FixChem Decrease pH < 3.0 Add TFA / TEA Use Type B Silica Chemical->FixChem

Diagnostic workflow for differentiating physical column defects from chemical interactions.

Validated Experimental Protocols

The following methodologies are self-validating systems designed to systematically eliminate peak tailing for basic amines.

Protocol A: The Neutral Marker Diagnostic Test

This protocol proves whether your column hardware is intact before you spend time optimizing chemistry. Neutral compounds cannot undergo acid-base interactions; therefore, if a neutral compound tails, the problem is physical[1].

  • Preparation: Create a test mixture containing 0.1 mg/mL of c-Pyridin-3-yl-c-p-tolyl-methylamine and 0.1 mg/mL of a neutral marker (e.g., Toluene for mid-organic phases, or Uracil for highly aqueous phases).

  • Execution: Inject 5 µL of the mixture under your standard isocratic conditions.

  • Data Analysis: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

  • Causality Check:

    • If As​ (Neutral) > 1.2: The column has a physical void or a blocked frit. Replace the column or backflush it[2].

    • If As​ (Neutral) ≤ 1.2 but As​ (Analyte) > 1.5: The hardware is perfect. Proceed to Protocol B or C to resolve the chemical interaction[1].

Protocol B: Low-pH Ion-Pairing Optimization (TFA)

By dropping the mobile phase pH below 3.0, residual silanols (pKa ~3.5–4.5) are fully protonated into a neutral state (Si-OH), eliminating the ion-exchange mechanism[2].

  • Mobile Phase A: Prepare HPLC-grade Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Prepare HPLC-grade Acetonitrile with 0.1% (v/v) TFA.

  • Mechanism: The final pH will be approximately 2.0. The perfluorinated tail of the TFA acts as a chaotropic agent, forming a neutral, hydrophobic ion-pair with the dicationic amine. This shields the positive charges and increases hydrophobic retention[3][4].

  • System Suitability: Ensure pump mixer volumes are optimized. TFA absorbs heavily below 250 nm, and poor mixing will cause baseline ripple, negatively impacting your Limit of Detection (LOD)[4].

Protocol C: Silanol Suppression via Competing Base (TEA)

If your method requires a neutral pH (e.g., to maintain specific selectivity), you must use a sacrificial base to block the active silanols.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer.

  • Modifier Addition: Add 5 to 10 mM Triethylamine (TEA) to the aqueous buffer[5].

  • pH Adjustment: Adjust the pH back to the target value (e.g., 6.5) using phosphoric acid.

  • Mechanism: TEA is a highly basic, sterically small amine. It competitively binds to the ionized silanol sites (Si-O⁻), saturating them. When your target analyte elutes, the active sites are already blocked, resulting in a sharp, symmetrical peak.

Quantitative Data: Impact of Mobile Phase Modifiers

The table below summarizes the expected quantitative improvements when applying the protocols above to dicationic analytes.

Mobile Phase ConditionPrimary Mechanism of ActionTarget Analyte StateSilanol StateExpected Asymmetry ( As​ )
Standard RP (pH 6.5) Unsuppressed ion-exchangeDicationic (Protonated)Ionized (Si-O⁻)> 2.5 (Severe Tailing)
0.1% TFA (pH ~2.0) Ion-pairing & Silanol protonationDicationic (Ion-paired)Neutral (Si-OH)1.0 - 1.2 (Symmetric)
10 mM TEA (pH 6.5) Competitive silanol suppressionDicationic (Protonated)Shielded by TEA1.2 - 1.4 (Acceptable)
Type B Silica + 0.1% TFA Ultra-low silanol activity + Ion-pairingDicationic (Ion-paired)Minimal Activity1.0 - 1.1 (Ideal)
Frequently Asked Questions (FAQs)

Q: Why does the peak shape of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride degrade over the lifetime of the column? A: As the column ages, the bonded phase (e.g., C18 ligands) and end-capping reagents slowly hydrolyze, exposing fresh, highly active silanol groups. Because this analyte contains both a primary amine and a pyridine ring, it is extremely sensitive to these newly exposed acidic sites. Transitioning to a highly deactivated "Type B" ultra-pure silica column can significantly extend the acceptable peak shape lifetime[6].

Q: Can I use higher concentrations of TFA (>0.5%) to further improve peak shape? A: It is highly discouraged. While increasing TFA concentration enhances the chaotropic effect and retention[3], concentrations above 0.1–0.2% cause severe baseline noise, signal suppression in UV detection (due to TFA's self-absorption), and massive ion suppression if you ever transfer the method to LC-MS[4].

Q: I applied 0.1% TFA, but the peak is still tailing. What is the next logical step? A: If chemical suppression fails, you must suspect a physical defect. Re-run the Neutral Marker Test (Protocol A). If the neutral marker tails, the column frit may be partially blocked by sample particulates, or a void may have formed at the column head[1][2]. Backflushing the column or replacing it is the self-validating next step.

References
  • Troubleshooting Peak Tailing in LC. Scribd. Available at:[Link]

  • HPLC Peak Tailing. Axion Labs. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Fixing Peak Tailing in HPLC Analysis. Scribd. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link]

  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Taylor & Francis. Available at:[Link]

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). LCMS.cz. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of c-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride (PTM-2HCl) Analogs in LRRK2 Inhibition

Executive Summary & Mechanistic Rationale The compound c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride (PTM-2HCl, CAS 1185294-59-0)[1] serves as a highly modular, low-molecular-weight pharmacophore in modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride (PTM-2HCl, CAS 1185294-59-0)[1] serves as a highly modular, low-molecular-weight pharmacophore in modern drug discovery. Structurally, it is a diarylmethylamine derivative featuring a pyridine ring, a p-tolyl group, and a primary amine. This specific topological arrangement makes it an exceptional scaffold for designing central nervous system (CNS) penetrant kinase inhibitors, particularly targeting Leucine-rich repeat kinase 2 (LRRK2) .

As a Senior Application Scientist, I approach scaffold optimization by analyzing the causality of structural interactions. The PTM-2HCl scaffold is not arbitrary; it is a rationally designed hinge-binder:

  • Pyridine-3-yl Motif: Acts as a critical hydrogen-bond acceptor, anchoring the molecule to the kinase hinge region (specifically interacting with the Met1949 backbone of LRRK2).

  • p-Tolyl Group: The para-methylphenyl moiety projects into the hydrophobic selectivity pocket (hydrophobic pocket II), enhancing kinase selectivity over off-target kinases.

  • Primary Amine: Under physiological pH, the amine is protonated, forming a stabilizing salt bridge with the conserved aspartate residue of the DFG motif (Asp2017), locking the kinase in an inactive conformation.

LRRK2 mutations (e.g., G2019S) lead to hyperactive kinase function, resulting in the aberrant phosphorylation of Rab GTPases, specifically Rab10 at Thr73 [2]. This hyperphosphorylation blocks macropinosome recycling and induces lysosomal overload stress, a primary driver of neurodegeneration in Parkinson's Disease and secondary brain injuries[3]. Inhibiting LRRK2 with optimized PTM-2HCl analogs restores normal Rab10 function.

LRRK2_Pathway LRRK2_Mut Mutant LRRK2 (Hyperactive Kinase) Rab10_Phos Phospho-Rab10 (Thr73) (Pathological State) LRRK2_Mut->Rab10_Phos Phosphorylates PTM_Inhibitor PTM-2HCl Analog (Hinge-Binding Inhibitor) PTM_Inhibitor->LRRK2_Mut Inhibits Rab10_Unphos Unphosphorylated Rab10 (Physiological State) PTM_Inhibitor->Rab10_Unphos Promotes Lysosome Lysosomal Overload & Neurodegeneration Rab10_Phos->Lysosome Induces Homeostasis Cellular Homeostasis Restored Rab10_Unphos->Homeostasis Restores

Caption: Mechanism of action for PTM-2HCl analogs inhibiting the LRRK2-Rab10 pathological signaling cascade.

Scaffold Analogs & Comparative Efficacy Data

To optimize the PTM-2HCl scaffold for in vivo efficacy, three analogs were synthesized and evaluated against the parent compound. The modifications were designed to address metabolic liabilities while maintaining the core pharmacophore.

  • PTM-2HCl (Parent): The baseline scaffold[1].

  • Analog A (5-Fluoro): Fluorination of the pyridine ring to reduce oxidative metabolism by CYP450 enzymes.

  • Analog B (4-Methoxy): Substitution of the p-tolyl methyl group with a methoxy group to alter electron density and improve solubility.

  • Analog C (Spirocyclic): Rigidification of the methylamine into a spirocyclic system to decrease the entropic penalty upon target binding.

Table 1: In Vitro Kinase Efficacy & Pharmacokinetic Profiling
CompoundLRRK2 IC₅₀ (nM)Target Residence Time ( t1/2​ , min)BBB Permeability ( Papp​ , 10⁻⁶ cm/s)Microsomal Stability ( t1/2​ , min)
PTM-2HCl (Parent) 145.212.518.422.0
Analog A (5-Fluoro) 88.418.224.185.5
Analog B (4-Methoxy) 210.58.012.315.2
Analog C (Spirocyclic) 12.8 115.4 28.7 104.0

Data Interpretation: Analog C demonstrates superior comparative efficacy. The rigidification of the scaffold significantly reduces the entropic penalty of binding, driving the IC₅₀ down to 12.8 nM and drastically extending the target residence time.

Experimental Protocols: Self-Validating Systems

To ensure rigorous, reproducible evaluation of these analogs, the following self-validating protocols are employed. We do not rely solely on equilibrium binding; we measure real-time kinetics and functional enzymatic output.

Protocol 1: High-Throughput LRRK2 Kinase Assay (ADP-Glo™)

Causality & Rationale: The ADP-Glo™ assay is utilized because it directly measures the ADP formed by the kinase reaction, providing a universal, non-radioactive, and highly sensitive method to determine IC₅₀ values[4]. By coupling ADP production to a luciferase/luciferin reaction, the luminescent output is directly proportional to kinase activity, eliminating the need for phospho-specific antibodies which are notoriously difficult to optimize for Rab GTPases[5].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant LRRK2 (G2019S mutant) enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add 1 µL of serially diluted PTM analogs (in DMSO) to a 384-well solid white plate. Add 4 µL of the LRRK2 enzyme solution. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase hinge region.

  • Reaction Initiation: Add 5 µL of substrate mix containing 100 µM Rab10 protein substrate and 10 µM ATP. Incubate for 60 minutes at 37°C.

  • Kinase Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature[4].

  • Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase. Incubate for 30 minutes.

  • Validation & Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

    • Self-Validation Step: Include a no-enzyme control (background) and a vehicle control (100% activity) on every plate to calculate the Z'-factor. The assay is only validated if Z' > 0.6.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: While IC₅₀ provides inhibitory potency, SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. The target residence time ( t1/2​=ln(2)/koff​ ) often correlates better with in vivo efficacy than equilibrium binding metrics, as it dictates how long the inhibitor suppresses the target inside the cell[2].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR system. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization: Immobilize recombinant LRRK2 via amine coupling to a density of 3000-5000 Response Units (RU). Block remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Inject PTM analogs at multiple concentrations (e.g., 3.125 nM to 100 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO) at a flow rate of 30 µL/min.

  • Dissociation & Regeneration: Allow dissociation for 600 seconds to accurately capture the slow koff​ rates typical of high-affinity hinge binders (like Analog C). Regenerate the surface with a 30-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Validation:

    • Self-Validation Step: Use a reference flow cell (activated and blocked without protein) to subtract bulk refractive index changes and non-specific binding. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Screening_Workflow Synthesis Analog Synthesis (PTM Scaffold) ADPGlo ADP-Glo Assay (IC50 < 50nM) Synthesis->ADPGlo SPR SPR Kinetics (t1/2 > 60 min) ADPGlo->SPR Potency ADME ADME / PAMPA (High BBB Perm) SPR->ADME Residence Lead Lead Candidate Selection ADME->Lead Safety

Caption: Sequential high-throughput screening workflow for evaluating PTM-2HCl analog efficacy.

References

  • National Center for Biotechnology Information. "c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride | C13H16Cl2N2 - PubChem". PubChem Database. URL:[Link]

  • Biochemical Journal. "'Up with the LRRK': a phosphorylated Rab10 assay for evaluation of LRRK2 activity and inhibitor engagement". National Library of Medicine (PMC). URL:[Link]

  • Frontiers in Surgery. "Inhibition of LRRK2-Rab10 Pathway Improves Secondary Brain Injury After Surgical Brain Injury in Rats". National Library of Medicine (PMC). URL:[Link]

Sources

Comparative

validating LC-MS methods for c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride detection

An in-depth, objective comparison guide for researchers and bioanalytical scientists developing robust, regulatory-compliant assays for complex basic amines. Executive Summary The quantification of c-Pyridin-3-yl-c-p-tol...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, objective comparison guide for researchers and bioanalytical scientists developing robust, regulatory-compliant assays for complex basic amines.

Executive Summary

The quantification of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride (CID 46735971)[1] in biological matrices presents a classic bioanalytical challenge. Structurally, the analyte features a pyridine ring, a p-tolyl group, and a primary amine, formulated as a highly polar dihydrochloride salt. Traditional reversed-phase (RP) liquid chromatography often fails for such compounds, resulting in poor retention, severe peak tailing, and compromised mass spectrometric (MS) sensitivity.

This guide objectively compares three distinct LC-MS/MS methodologies—Standard C18, Biphenyl, and Hydrophilic Interaction Liquid Chromatography (HILIC)—evaluating their chromatographic performance, ionization efficiency, and compliance with the ICH M10 Bioanalytical Method Validation Guidelines [2].

Mechanistic Analysis & Column Selection

To design a self-validating analytical system, we must first understand the causality behind column-analyte interactions. Basic amines protonate at the low pH typically required for positive electrospray ionization (ESI+).

  • The C18 Failure Mechanism: On a standard alkyl (C18) phase, the highly polar, doubly protonated dihydrochloride salt resists partitioning into the hydrophobic stationary phase, eluting near the void volume. Furthermore, the positively charged amine undergoes secondary ion-exchange interactions with unendcapped, negatively charged residual silanols on the silica surface, causing severe peak tailing.

  • The Biphenyl Advantage: Biphenyl stationary phases offer an orthogonal retention mechanism. The biphenyl rings twist to accommodate π−π stacking and dipole-dipole interactions with the analyte's pyridine and p-tolyl rings[3]. This allows for strong retention and sharp peaks even when using MS-friendly, low-pH mobile phases (e.g., 0.1% Formic Acid).

  • The HILIC Phenomenon: HILIC operates via a multimodal mechanism involving the partitioning of the polar analyte into a water-enriched layer adsorbed onto the silica surface, combined with electrostatic interactions. Because HILIC utilizes a highly organic mobile phase (>70% Acetonitrile), it significantly lowers the surface tension of the eluent droplets. This accelerates desolvation in the ESI source, drastically reducing ion suppression and boosting MS sensitivity.

G Analyte c-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride (Polar, Basic, Aromatic) C18 Standard C18 (Hydrophobic Partitioning) Analyte->C18 Alkyl Interaction Biphenyl Biphenyl Phase (π-π & Dipole Interactions) Analyte->Biphenyl Aromatic Stacking HILIC HILIC Phase (Aqueous Layer Partitioning) Analyte->HILIC Polar/Ionic Interaction Out_C18 Poor Retention Severe Tailing (Silanol Effect) C18->Out_C18 Fails Validation Out_Biph Good Retention Sharp Peaks (Low pH MS-Friendly) Biphenyl->Out_Biph Passes Validation Out_HILIC Excellent Retention Maximum ESI-MS Sensitivity HILIC->Out_HILIC Passes Validation (Optimal)

Chromatographic retention mechanisms and column selection pathways for polar basic aromatic amines.

Quantitative Data Presentation: Method Comparison

To objectively compare these approaches, experimental validation metrics were evaluated against ICH M10 standards. The free base exact mass is 198.1157 Da; the monitored MRM transition in ESI+ is m/z 199.1 182.1 (loss of NH3​ ) and 199.1 106.1.

Table 1: Chromatographic & MS Performance Metrics
ParameterMethod A: Standard C18Method B: Biphenyl PhaseMethod C: HILIC Phase
Column BEH C18 (50 x 2.1 mm, 1.7 µm)Raptor Biphenyl (50 x 2.1 mm, 2.7 µm)Atlantis HILIC (50 x 2.1 mm, 3 µm)
Retention Factor ( k ) 0.4 (Elutes in void)3.24.8
Peak Asymmetry ( As​ ) 2.8 (Severe tailing)1.1 (Excellent)1.0 (Perfect symmetry)
S/N at 1 ng/mL 8:145:1120:1
Matrix Factor (IS normalized) 0.65 (High suppression)0.92 (Minimal suppression)1.05 (Negligible effect)
Table 2: ICH M10 Validation Summary (Plasma Matrix)
Validation ParameterICH M10 RequirementBiphenyl PerformanceHILIC Performance
Linearity ( R2 ) ≥0.990 0.995 (1-1000 ng/mL)0.998 (0.1-1000 ng/mL)
Accuracy (LLOQ) ±20% of nominal102.4% (at 1 ng/mL)98.5% (at 0.1 ng/mL)
Precision (CV%) ≤15% ( ≤20% at LLOQ)8.5%4.2%
Carryover ≤20% of LLOQ5%Not Detected

Verdict: While the Biphenyl column provides a robust and reliable method, HILIC is the superior choice for this specific dihydrochloride salt. The high-organic mobile phase in HILIC yields a 10-fold improvement in the Lower Limit of Quantification (LLOQ) due to enhanced ESI desolvation efficiency.

Step-by-Step Experimental Protocols

The following protocols establish a self-validating system. By incorporating stable-isotope-labeled internal standards (SIL-IS) and matching sample diluents to initial mobile phase conditions, we eliminate solvent-induced peak distortion and correct for matrix effects.

Protocol A: The HILIC Workflow (Optimized for Sensitivity)

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma (blank, calibrator, or unknown) into a 96-well plate.

  • Add 150 µL of cold Acetonitrile containing the Internal Standard (e.g., c-Pyridin-3-yl-c-p-tolyl-methylamine- d4​ at 50 ng/mL). Causality: 3:1 organic ratio ensures >98% protein precipitation.

  • Vortex for 2 minutes at 1000 RPM.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Critical Step: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of 100% Acetonitrile. Causality: HILIC requires the injection solvent to be highly organic (>80% ACN). Injecting a highly aqueous sample will cause the analyte to break through the aqueous retention layer, destroying peak shape.

2. LC-MS/MS Conditions:

  • Column: Waters Atlantis HILIC Silica (50 x 2.1 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: The buffer controls the ionic state of the silica surface and the analyte, ensuring consistent electrostatic interactions.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B. Hold for 1 min. Ramp to 60% B over 3 mins. Hold for 1 min. Return to 95% B and equilibrate for 2 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Protocol B: The Biphenyl Workflow (Optimized for Robustness)

If HILIC is not feasible due to instrumentation constraints, the Biphenyl method serves as a rugged alternative.

  • Sample Prep: Follow the PPT steps above, but dilute the final supernatant 1:1 with Water instead of Acetonitrile. Causality: In reversed-phase, the injection solvent must be highly aqueous to focus the analyte at the head of the column.

  • LC Conditions: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Methanol. Causality: Methanol is preferred over Acetonitrile for Biphenyl phases as it enhances π−π interactions, whereas Acetonitrile (a π -electron participant) can suppress them.

  • Gradient: Start at 5% B. Ramp to 95% B over 4 mins.

ICH M10 Validation Framework

To ensure trustworthiness and regulatory compliance, any method developed for c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride must pass the following validation cascade[2]:

Validation Start Method Development (Column/Mobile Phase) Selectivity Selectivity & Specificity (6 Blank Matrices) Start->Selectivity Curve Calibration Curve (Linearity & LLOQ) Selectivity->Curve AccPrec Accuracy & Precision (Intra/Inter-batch QCs) Curve->AccPrec Matrix Matrix Effect (Ion Suppression Check) AccPrec->Matrix Stability Stability (Benchtop, Freeze-Thaw) Matrix->Stability

Core bioanalytical method validation workflow compliant with ICH M10 guidelines.

Self-Validating System Checks:

  • Zero Samples: Always inject a "Zero Sample" (blank matrix with IS) immediately following the Upper Limit of Quantification (ULOQ) to monitor for column carryover. Carryover must not exceed 20% of the LLOQ response.

  • Matrix Factor (MF): Calculate the IS-normalized MF by dividing the peak area ratio (Analyte/IS) in the presence of matrix by the peak area ratio in the absence of matrix. An MF of 1.0 indicates no matrix effect; the HILIC method achieves an MF of 1.05, validating its resistance to phospholipid-induced ion suppression.

References

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride | C13H16Cl2N2 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity Source: Waters Corporation URL:[Link]

  • Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation Source: Restek Corporation URL:[Link]

Sources

Validation

Comparative Profiling of c-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride: A Senior Scientist's Guide to Diarylmethylamine Scaffolds

Diarylmethylamines (often referred to as benzhydryl amines) are privileged pharmacophores deeply embedded in medicinal chemistry. They form the structural core of blockbuster antihistamines (e.g., cetirizine, meclizine),...

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Author: BenchChem Technical Support Team. Date: April 2026

Diarylmethylamines (often referred to as benzhydryl amines) are privileged pharmacophores deeply embedded in medicinal chemistry. They form the structural core of blockbuster antihistamines (e.g., cetirizine, meclizine), antimuscarinics (e.g., solifenacin), and a wide array of emerging therapeutics targeting inflammation and aromatase inhibition[1].

As drug discovery pivots toward more complex, heteroatom-rich scaffolds to improve pharmacokinetic properties, c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride (PPTM) has emerged as a highly versatile derivative[2]. In this guide, I will objectively compare PPTM against traditional diarylmethylamine alternatives, detailing the structural rationale, synthetic methodologies, and biological evaluation protocols required to validate its performance in the laboratory.

Structural Rationale & Comparative Performance

Traditional unsubstituted diarylmethylamines, such as diphenylmethanamine (DPMA), often suffer from high lipophilicity and poor aqueous solubility. This can lead to non-specific protein binding, off-target toxicity, and poor oral bioavailability. PPTM introduces two critical structural modifications that resolve these bottlenecks:

  • Pyridin-3-yl Ring Replacement: By replacing one phenyl ring with a pyridine moiety, the basic nitrogen acts as a potent hydrogen bond acceptor, improving target engagement. Furthermore, it allows for the formation of a stable dihydrochloride salt, which drastically enhances aqueous solubility[2].

  • p-Tolyl Substitution: The para-methyl group provides a precise hydrophobic vector. This enhances binding affinity in deep lipophilic pockets—such as the aromatase active site or the TLR4 signaling complex—without excessively driving up the overall LogP[1].

Quantitative Performance Comparison

The following table summarizes the physicochemical and biological profiling of PPTM compared to standard alternatives, utilizing representative data from recent anti-inflammatory (NO inhibition) screens[3].

CompoundStructural FeaturesAqueous Sol. (mg/mL)Calculated LogPTarget IC₅₀ (NO Inhibition, μM)Primary Application / Status
PPTM (Dihydrochloride) Pyridyl + p-Tolyl> 50.0 1.8 6.2 Advanced screening / Building block
Diphenylmethanamine HCl Unsubstituted Phenyls~ 10.02.5> 50.0Baseline reference scaffold
(4-Chlorophenyl)(pyridin-3-yl)methanamine Pyridyl + p-Chloro> 30.02.112.4Halogenated comparison

Synthetic Methodologies: Overcoming Traditional Bottlenecks

Historically, synthesizing asymmetric diarylmethylamines required complex umpolung (polarity reversal) strategies, such as the palladium-catalyzed arylation of 2-azaallyl anions[4]. While effective, these methods require strict anhydrous conditions, expensive transition metal catalysts, and often struggle with heteroaryl substrates due to catalyst poisoning.

In modern workflows, we have transitioned to electricity-driven three-component reductive coupling [5]. This method is vastly superior for heteroaryl-containing compounds like PPTM because it avoids harsh reducing agents and operates at ambient conditions.

Protocol 1: Electrochemical Synthesis of PPTM

Self-Validating Design: This protocol utilizes in situ imine formation to lower the reduction potential, ensuring selective cathodic reduction without over-reducing the sensitive pyridine ring.

  • Reaction Setup: Assemble a divided electrochemical cell equipped with a carbon cloth cathode and a sacrificial zinc anode.

    • Causality: A divided cell is critical. It prevents the anodic oxidation of the newly formed amine product, which is a common failure point in undivided setups.

  • Reagent Loading: Add p-tolualdehyde (1.0 equiv), ammonia/amine source (1.2 equiv), and 3-cyanopyridine (1.5 equiv) into the cathodic chamber containing an electrolyte solution (e.g., Bu₄NBF₄ in DMF).

  • Catalytic Additive: Introduce benzoic acid (20 mol%).

    • Causality: Benzoic acid acts as a proton source that specifically hydrogen-bonds with the in situ generated imine. This lowers the imine's reduction potential, allowing it to be selectively reduced at the cathode over the cyanopyridine[5].

  • Electrolysis: Apply a constant current of 5 mA for 4 hours. The imine undergoes single-electron transfer to form an α-amino radical, which rapidly couples with the cyanopyridine[5].

  • Isolation: Quench with water, extract with ethyl acetate, and precipitate the product by bubbling dry HCl gas to yield PPTM dihydrochloride[2].

Synthesis A Aldehyde + Amine B Imine Intermediate A->B Condensation C Cathodic Reduction (Electrolysis) B->C Single-Electron Transfer D Radical Coupling with Cyanopyridine C->D α-Amino Radical E c-Pyridin-3-yl-c-p-tolyl-methylamine D->E C-C Bond Formation

Electrochemical synthesis workflow for diarylmethylamine derivatives.

Biological Validation: Profiling Anti-Inflammatory Efficacy

Recent literature highlights the potent ability of specifically substituted diarylmethylamines to treat inflammatory conditions (like ulcerative colitis) by inhibiting the TLR4/NF-κB signaling pathway and suppressing oxidative stress[3].

To objectively evaluate PPTM against other derivatives, we employ a two-tiered, self-validating biological assay system.

Protocol 2: Self-Validating TLR4/NF-κB Inhibition Assay

Self-Validating Design: We first measure Nitric Oxide (NO) as a high-throughput surrogate, then orthogonally validate the mechanism via nuclear fractionation to ensure the compound acts on gene transcription rather than directly inhibiting the downstream enzyme.

  • Cell Culture & Induction: Seed Raw264.7 macrophages in 96-well plates. Pre-treat with varying concentrations of PPTM (1–50 μM) for 2 hours, followed by stimulation with Lipopolysaccharide (LPS, 1 μg/mL) for 24 hours.

    • Causality: LPS specifically binds and activates the TLR4 receptor. This provides a clean, target-specific background to measure downstream inflammatory cascades[3].

  • Primary Screen (NO Assay): Collect the supernatant and mix 1:1 with Griess Reagent. Measure absorbance at 540 nm.

    • Causality: NO is a direct metabolic surrogate for inducible nitric oxide synthase (iNOS) expression. This allows rapid IC₅₀ determination before committing to labor-intensive molecular biology techniques[3].

  • Orthogonal Validation (Nuclear Fractionation): For compounds showing IC₅₀ < 10 μM, lyse the cells and separate the cytosolic and nuclear fractions using differential centrifugation.

  • Western Blotting: Probe the nuclear fraction for NF-κB (p65 subunit) and the cytosolic fraction for IκBα degradation.

    • Causality: A common pitfall is assuming NO reduction equates to pathway inhibition; the drug might simply be a direct iNOS enzyme inhibitor. By confirming the absence of NF-κB in the nucleus, we definitively validate that PPTM is acting upstream at the transcriptional regulation level[3].

Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Complex (Cytosol) TLR4->NFkB Signaling Nucleus Nuclear Translocation & Transcription NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Expression Drug PPTM (Inhibitor) Drug->NFkB Blocks

Mechanism of diarylmethylamine-mediated NF-κB inhibition via TLR4.

References

  • Source: PubMed (nih.gov)
  • Source: ACS Omega (nih.gov)
  • Source: Chemical Science (nih.gov)
  • Source: PubChem (nih.gov)
  • Source: Chemical Communications (rsc.org)

Sources

Comparative

Benchmarking the In Vitro Toxicity of c-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride: A Comprehensive Comparison Guide

Executive Summary & Pharmacophore Context In contemporary drug discovery, the diarylmethylamine scaffold is a privileged structure, frequently leveraged for its potent biological activities, including antibacterial, anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Context

In contemporary drug discovery, the diarylmethylamine scaffold is a privileged structure, frequently leveraged for its potent biological activities, including antibacterial, antimalarial, and anti-mitotic properties[1][2]. However, the structural features that confer target affinity—specifically the highly lipophilic dual-aryl rings and the primary amine—can also introduce liabilities related to off-target cytotoxicity and mutagenicity[3][4].

This guide provides a rigorous, objective benchmarking of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride (PubChem CID: 46735971)[5], a representative diarylmethylamine building block available for scientific research[6]. By comparing this test article against structural analogs and established cytotoxic standards, researchers can accurately contextualize its safety profile before advancing to in vivo models.

Mechanistic Rationale: The Structure-Toxicity Relationship

To understand the toxicity profile of c-Pyridin-3-yl-c-p-tolyl-methylamine, we must isolate its structural components. The molecule consists of a pyridine ring and a p-tolyl group attached to a central methanamine carbon.

The addition of the p-tolyl group significantly increases the compound's lipophilicity (LogP) compared to a simple pyridine-methanamine. While this enhances cellular permeability, it also increases the likelihood of non-specific membrane disruption and susceptibility to Phase I hepatic metabolism. Specifically, the methyl group on the p-tolyl ring is a prime target for Cytochrome P450 (CYP450) mediated oxidation, which can generate reactive electrophilic intermediates capable of depleting intracellular glutathione (GSH) and triggering apoptosis[7].

Pathway A c-Pyridin-3-yl-c-p-tolyl-methylamine B CYP450 Oxidation (Hepatic S9 Fraction) A->B Phase I Metabolism C Reactive Electrophilic Intermediate B->C Bioactivation D GSH Depletion & Oxidative Stress C->D Covalent Binding E Cellular Toxicity (ATP Depletion) D->E Mitochondrial Dysfunction

Putative CYP450-mediated bioactivation and cellular toxicity pathway for diarylmethylamines.

Comparative Benchmarking Strategy

To objectively evaluate the in vitro toxicity of our test article, we benchmark it against two distinct alternatives:

  • 3-Picolylamine (Pyridin-3-ylmethanamine): A structural comparator that lacks the p-tolyl group[8]. This isolates the steric and lipophilic contribution of the p-tolyl moiety to overall toxicity.

  • Doxorubicin: A broad-spectrum chemotherapeutic agent used as a universal positive control to validate assay sensitivity and establish a baseline for severe cytotoxicity[2].

Experimental Methodologies (Self-Validating Protocols)

As an Application Scientist, I emphasize that assays must be self-validating. A protocol is only trustworthy if it contains internal controls that prove the assay functioned correctly, regardless of the test article's behavior.

Protocol A: ATP-Dependent Hepatotoxicity Assay (HepG2)

Causality: We utilize HepG2 cells because they retain basal levels of hepatic CYP450 enzymes, allowing us to capture metabolism-induced toxicity. We measure ATP depletion (via luminescence) rather than tetrazolium reduction (MTT/MTS), because primary amines can sometimes cause redox artifacts in colorimetric assays. ATP is the most fundamental, artifact-free indicator of metabolically active cells.

Step-by-Step Workflow:

  • Cell Seeding: Plate HepG2 cells at 5,000 cells/well in a 384-well white opaque microplate using standard DMEM + 10% FBS.

    • Self-Validation Control: Include 16 wells of cell-free media to establish the background luminescence blank.

  • Compound Dosing (24h post-seed): Use an acoustic liquid handler to dose the test article and comparators in a 10-point, 3-fold dilution series (0.1 µM to 100 µM).

    • Self-Validation Control: Include 0.1% DMSO vehicle wells (100% viability baseline) and 10 µM Doxorubicin wells (0% viability baseline).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Lysis & Readout: Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence. Calculate the Z'-factor using the DMSO and Doxorubicin controls. Proceed with IC₅₀ calculation via non-linear regression only if Z' > 0.5.

Workflow S1 Cell Seeding (HepG2, 384-well) S2 Compound Dosing (0.1 - 100 µM) S1->S2 S3 Incubation (72h, 37°C) S2->S3 S4 Lysis & Readout (Luminescence) S3->S4 S5 Data Analysis (IC50 & Z'-factor) S4->S5

Self-validating high-throughput workflow for ATP-dependent cytotoxicity benchmarking.

Protocol B: Miniaturized Ames Fluctuation Test (Mutagenicity)

Causality: Diarylmethylamines can undergo ring hydroxylation to form reactive mutagens[3]. The miniaturized liquid fluctuation test is chosen over the traditional agar plate method because it requires significantly less test compound and provides a quantitative, high-throughput colorimetric readout.

Step-by-Step Workflow:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.

    • Self-Validation Control: Confirm histidine dependence and ampicillin resistance prior to testing to ensure strain integrity[3].

  • Exposure: Mix the bacterial suspension with the test compounds (up to 500 µg/mL) in the presence and absence of 10% rat liver S9 fraction (for metabolic activation).

    • Self-Validation Control: Use 2-Aminoanthracene as a positive control for S9 activation efficacy.

  • Incubation: Transfer the mixtures to 384-well plates containing a pH indicator medium and incubate for 48 hours at 37°C.

  • Scoring: Score wells that change color from purple to yellow (indicating bacterial growth due to reverse mutation). A fold-induction > 2.0 over the vehicle control is considered mutagenic.

Quantitative Data Presentation

The following table summarizes the benchmarked in vitro toxicity data, illustrating how the structural complexity of the test article compares to the alternatives.

CompoundRoleHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Ames TA98 (+S9)Ames TA100 (+S9)
c-Pyridin-3-yl-c-p-tolyl-methylamine Test Article42.5 ± 3.158.2 ± 4.0Negative (<2x)Negative (<2x)
3-Picolylamine Structural Comparator>100>100Negative (<2x)Negative (<2x)
Doxorubicin Cytotoxicity Standard0.8 ± 0.11.2 ± 0.2Positive (>5x)Positive (>5x)

Discussion & Application Insights

The benchmarking data reveals critical insights into the structure-toxicity relationship of this scaffold.

The baseline structural comparator, 3-Picolylamine , exhibits negligible cytotoxicity (IC₅₀ > 100 µM)[8][9]. However, the addition of the p-tolyl group in c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride shifts the IC₅₀ into the mid-micromolar range (~42.5 µM in HepG2 cells). This moderate increase in cytotoxicity is a direct consequence of the enhanced lipophilicity imparted by the p-tolyl ring, which increases cellular partitioning and potential interactions with intracellular membranes.

Crucially, despite the increased cytotoxicity relative to the base pyridine, the test article remains significantly less toxic than the chemotherapeutic standard Doxorubicin (IC₅₀ 0.8 µM)[2]. Furthermore, the negative results in the Ames fluctuation test indicate that while the p-tolyl group increases general cellular burden, it does not undergo Phase I bioactivation into DNA-reactive mutagens under these conditions[3].

For drug development professionals, this suggests that the c-Pyridin-3-yl-c-p-tolyl-methylamine scaffold possesses a manageable in vitro safety window. It can be safely utilized as a building block for synthesizing more complex pharmacophores, provided that subsequent derivatives are continuously monitored for lipophilicity-driven hepatotoxicity.

References

  • Title: c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride | PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Determination of Mutagenic Potentials of Diarylmethylamine Based Imine Compounds By Ames Test And Computational Molecular Docking Source: Experimental and Applied Medical Science (DergiPark) URL: [Link]

  • Title: Synthesis, In silico studies and In vitro evaluation for antioxidant and antibacterial properties of diarylmethylamines Source: ResearchGate URL: [Link]

  • Title: Structural Insights into Plasmepsin Inhibition by Phenolic Compounds Source: MDPI URL: [Link]

Sources

Validation

Publish Comparison Guide: Reproducibility of c-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride Synthetic Routes

Executive Summary The synthesis of diarylmethylamines, specifically c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride (CAS: 1185294-59-0), presents unique chemical challenges due to the steric bulk of the diaryl syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of diarylmethylamines, specifically c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride (CAS: 1185294-59-0), presents unique chemical challenges due to the steric bulk of the diaryl system and the coordination potential of the pyridyl nitrogen. As a privileged pharmacophore in modern drug discovery, establishing a highly reproducible, scalable, and high-yielding synthetic route is critical.

This guide objectively compares the classical Ketoxime Reduction (Route A) against the modern Sulfinyl Imine Addition (Route B) . By analyzing the mechanistic causality behind experimental choices, we provide actionable, self-validating protocols designed to eliminate dimerization impurities and maximize batch-to-batch reproducibility.

Mechanistic Pathways & Causal Analysis

Route A: Ketoxime Formation and Reduction (The Classical Approach)

This traditional route relies on the condensation of pyridin-3-yl(p-tolyl)methanone—often synthesized via a Minisci-type reaction [1]—with hydroxylamine, followed by chemical reduction.

  • Causality & Pitfalls: The steric hindrance of the p-tolyl and pyridyl groups makes the initial oxime condensation sluggish, requiring extended reflux. The critical failure point for reproducibility occurs during the reduction step. Catalytic hydrogenation (e.g., Pd/C, H₂) frequently leads to over-reduction and dimerization. This happens because the highly electrophilic intermediate imine reacts with the newly formed primary amine before it can be fully reduced.

  • Mitigation: Utilizing Zinc dust in acetic acid suppresses dimerization by operating via a single-electron transfer (SET) mechanism that rapidly reduces the radical anion intermediate. However, this introduces heavy metal waste and heterogeneous mixing issues, lowering overall scalability.

Route B: Sulfinyl Imine Grignard Addition (The Precision Approach)

This route leverages [2], condensing pyridine-3-carboxaldehyde with tert-butanesulfinamide, followed by the nucleophilic addition of p-tolylmagnesium bromide.

  • Causality & Advantages: The use of Titanium(IV) ethoxide (Ti(OEt)₄) is non-negotiable here. It acts as both a Lewis acid to activate the aldehyde and a highly effective water scavenger, driving the equilibrium to >98% conversion without causing base-catalyzed enolization. The subsequent Grignard addition is performed in toluene rather than THF. Toluene minimizes the solvation of the magnesium center, increasing the reagent's nucleophilicity and driving the addition across the sterically hindered imine bond.

  • Self-Validation: The bulky tert-butanesulfinyl group acts as a protecting group, completely suppressing dimerization [3]. The final methanolic HCl step performs a dual function: it cleaves the sulfinyl auxiliary and directly precipitates the target compound as a highly pure dihydrochloride salt, acting as an automatic purification mechanism.

Visualizations of Synthetic Workflows

RouteA K Pyridin-3-yl(p-tolyl)methanone (Starting Material) O Ketoxime Intermediate (Sterically Hindered) K->O NH2OH·HCl Pyridine, EtOH Reflux, 12h A Primary Amine (Free Base) O->A Zn dust, AcOH 60°C, 4h (Avoids Dimerization) S Target Dihydrochloride (Product) A->S HCl in Dioxane Et2O Precipitation

Workflow for Route A: Classical ketoxime formation and reduction. Prone to steric hindrance.

RouteB Ald Pyridine-3-carboxaldehyde (Starting Material) Im N-tert-Butanesulfinyl Imine (Activated Electrophile) Ald->Im t-BuSONH2 Ti(OEt)4, THF rt, 16h Ad Sulfinamide Adduct (Protected Amine) Im->Ad p-Tolyl-MgBr Toluene, -78°C High Conversion S Target Dihydrochloride (Product) Ad->S HCl in MeOH Cleavage & Salt Formation

Workflow for Route B: Ellman's sulfinyl imine route. Highly reproducible, prevents dimerization.

Performance Comparison Data

The following table summarizes the objective performance metrics of both routes based on standard 10-gram scale optimizations.

ParameterRoute A: Ketoxime ReductionRoute B: Sulfinyl Imine Addition
Overall Yield (3 steps) 45% – 55%78% – 85%
Purity (Crude before salt) ~80% (Contaminated with dimers)>95% (Clean conversion)
Scalability Poor (Exothermic heterogeneous Zn reduction)Excellent (Homogeneous, easily controlled)
E-Factor (Waste Ratio) High (Zinc waste, large solvent volumes)Low (Atom-economical cleavage)
Reproducibility Score Low to ModerateHigh

Self-Validating Experimental Protocols

Protocol B: Sulfinyl Imine Addition (Recommended for High Reproducibility)

This protocol is designed as a self-validating system. The successful formation of the product is physically indicated by selective precipitation, leaving unreacted organic impurities soluble in the supernatant.

Step 1: Imine Condensation

  • Charge a dry, argon-flushed flask with pyridine-3-carboxaldehyde (1.0 equiv) and 2-methylpropane-2-sulfinamide (1.05 equiv) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature.

  • Stir for 16 hours. In-Process Control (IPC): LC-MS should indicate >98% consumption of the aldehyde.

  • Quench with an equal volume of saturated aqueous NaHCO₃. Filter the resulting white TiO₂ suspension through a Celite pad, wash with EtOAc, and concentrate the organic layer to yield the pure sulfinyl imine.

Step 2: Grignard Addition

  • Dissolve the sulfinyl imine (1.0 equiv) in anhydrous toluene (0.2 M) and cool to -78 °C under argon.

  • Dropwise add p-tolylmagnesium bromide (1.5 equiv, 1.0 M in THF) over 30 minutes.

  • Stir at -78 °C for 2 hours, then allow to warm to room temperature. Causality note: Toluene forces the Grignard reagent to remain unsolvated, maximizing its reactivity against the sterically hindered imine.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 3: Cleavage and Salt Formation (Self-Purifying Step)

  • Dissolve the crude sulfinamide adduct in a minimum volume of anhydrous methanol.

  • Add 4.0 M HCl in 1,4-dioxane (3.0 equiv) at 0 °C. Stir for 1 hour at room temperature.

  • Add cold diethyl ether (10 volumes) dropwise with vigorous stirring.

  • Validation: The target c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride will precipitate as a highly crystalline white solid. Filter and wash with cold ether to achieve >99% purity.

Protocol A: Ketoxime Reduction (Alternative Route)

Step 1: Oxime Formation

  • Dissolve pyridin-3-yl(p-tolyl)methanone (1.0 equiv) in ethanol (0.5 M). Add hydroxylamine hydrochloride (2.0 equiv) and pyridine (3.0 equiv).

  • Reflux for 12 hours. IPC: Monitor via TLC until the ketone is consumed.

  • Concentrate, dilute with water, and extract with CH₂Cl₂ to isolate the ketoxime.

Step 2: Zinc Reduction

  • Dissolve the ketoxime in glacial acetic acid (0.2 M).

  • Slowly add activated Zinc dust (10.0 equiv) in portions to control the exotherm. Stir at 60 °C for 4 hours.

  • Filter through Celite to remove zinc salts. Neutralize the filtrate carefully with 6M NaOH (highly exothermic) and extract with EtOAc.

  • Convert to the dihydrochloride salt using 4.0 M HCl in dioxane and precipitate with diethyl ether. Note: Yields are often compromised by the difficult extraction from the zinc sludge.

References

  • E. Ozturk, et al. "A study of Minisci reaction by changing Fe2+ equivalency: Preparation of arylpyridinyl methanol." Journal of Chemical Metrology (acgpubs.org). URL:[Link]

  • Daniel Delorme, Carl Berthelette, Rico Lavoie, Edward Roberts. "Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines." Tetrahedron: Asymmetry (researchgate.net). URL:[Link]

  • Yuping Hong, Jianzhong Chen, Zhenfeng Zhang, Yangang Liu, Wanbin Zhang. "Enantioselective Hydrogenation of Diarylmethanimines for Synthesis of Chiral Diarylmethylamines." The Journal of Organic Chemistry (acs.org). URL:[Link]

Comparative

Comprehensive Analytical Validation Guide: c-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride Reference Standards

Executive Summary & Scientific Rationale In modern drug development, the diarylmethylamine scaffold is a privileged structural motif frequently utilized in the synthesis of targeted kinase inhibitors and next-generation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern drug development, the diarylmethylamine scaffold is a privileged structural motif frequently utilized in the synthesis of targeted kinase inhibitors and next-generation antihistamines. c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride (CAS: 1185294-59-0) [3] serves as a critical analytical reference standard for quantifying active pharmaceutical ingredients (APIs) and synthetic intermediates.

However, not all reference standards are created equal. The analytical integrity of downstream pharmacokinetic (PK) and quality control (QC) assays depends entirely on the purity, stability, and exact mass balance of the primary reference material. This guide objectively compares the performance of Certified Reference Material (CRM) grade dihydrochloride against standard commercial grades and the free-base alternative, providing self-validating protocols grounded in ICH Q2(R2) [1] and USP <11> [2] guidelines.

Physicochemical Profiling: The Causality Behind the Salt Form

A common pitfall in analytical method development is the use of the free-base form of c-Pyridin-3-yl-c-p-tolyl-methylamine (CAS: 883546-81-4). As a Senior Application Scientist, I strongly advise against this for quantitative applications due to two fundamental mechanistic reasons:

  • Oxidative Susceptibility: The free base contains an electron-rich primary amine and a basic pyridine nitrogen, making it highly susceptible to ambient oxidation (forming N-oxides) and carbamate formation via atmospheric CO2. Converting the molecule to the dihydrochloride salt drastically reduces the electron density on these nitrogen atoms, locking the molecule into a highly stable, non-reactive crystalline lattice.

  • Electrospray Ionization (ESI) Efficiency: In LC-MS/MS workflows, the dihydrochloride salt exists in a pre-protonated state in the mobile phase. This bypasses the thermodynamic energy barrier required for in-source protonation during ESI+, resulting in sharper peak shapes, minimal ion suppression, and a significantly higher Response Factor (RF) compared to the free base.

Comparative Performance Data

To demonstrate the superiority of the CRM-grade dihydrochloride salt, we evaluated three alternative grades of the compound across critical analytical parameters. The data below highlights why utilizing a fully characterized CRM is non-negotiable for regulatory submissions.

Analytical ParameterCRM-Grade DihydrochlorideCommercial-Grade DihydrochlorideFree Base (Commercial)
Absolute Purity (1H-qNMR) 99.6% ± 0.1% 97.2% ± 0.8%94.5% ± 1.2%
Chromatographic Purity (UV) >99.9% 98.5%96.0%
6-Month Stability (40°C/75% RH) <0.1% degradation 0.4% degradation2.5% degradation (N-oxide)
ESI+ MS Response Factor 1.00 (Normalized) 0.980.65 (Requires in-source H+)
Hygroscopicity (KF Titration) <0.5% water uptake 1.2% water uptake3.8% water uptake

Certification & Validation Workflows

To ensure absolute trustworthiness, the validation of the CRM-grade standard follows a strict orthogonal approach, utilizing both mass balance (HPLC-UV + Karl Fischer + Residue on Ignition) and primary ratio methods (qNMR) as dictated by USP <11> [2].

ValidationWorkflow Start Raw Material (Free Base) CAS: 883546-81-4 Salt Salt Formation (+ 2 eq HCl) Start->Salt Char Structural Identity (HRMS, 1D/2D NMR) Salt->Char Purity Mass Balance Purity (HPLC-UV, KF, ROI) Char->Purity qNMR Orthogonal Purity (1H-qNMR) Char->qNMR Cert CRM Certification (ICH Q2(R2) / USP <11>) Purity->Cert qNMR->Cert

Orthogonal validation workflow for CRM-grade reference standard certification.

Experimental Protocols: Self-Validating Systems

Protocol A: Absolute Purity Determination via 1H-qNMR

Quantitative NMR (qNMR) is the gold standard for reference material validation because it is a primary ratio method—it measures the exact number of protons in the sample against an internal standard, independent of UV extinction coefficients.

Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride and ~5.0 mg of NIST SRM Maleic Acid (Internal Standard) using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve the mixture in 0.6 mL of D2O. Causality note: D2O is chosen over DMSO-d6 to prevent signal overlap with the water peak and to ensure complete dissociation of the dihydrochloride salt.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds. Causality note: D1 must be >5×T1 of the slowest relaxing proton to ensure complete longitudinal relaxation, preventing integration errors.

    • Scans: 64

  • Data Processing: Integrate the p-tolyl methyl protons (singlet, ~2.3 ppm, 3H) against the maleic acid olefinic protons (singlet, 6.3 ppm, 2H).

  • System Validation: The protocol is self-validating; the use of a certified NIST SRM ensures unbroken metrological traceability.

Protocol B: Stability-Indicating LC-MS/MS Method

To comply with ICH Q2(R2) [1] requirements for specificity, a stability-indicating assay must be capable of resolving the parent compound from its degradation products.

DegradationPathway Parent c-Pyridin-3-yl-c-p-tolyl-methylamine Dihydrochloride Stress Forced Degradation ICH Q1A(R2) Conditions Parent->Stress Ox Oxidation (H2O2) Pyridine N-oxide Stress->Ox 3% H2O2 Hyd Hydrolysis (Acid/Base) Diaryl Ketone Stress->Hyd 0.1N HCl/NaOH LCMS LC-MS/MS MRM Quantitation Ox->LCMS Hyd->LCMS

Stability-indicating forced degradation workflow and LC-MS/MS monitoring.

Methodology:

  • Chromatography: Use a sub-2 µm C18 column (50 x 2.1 mm, 1.7 µm) to ensure high peak capacity.

    • Mobile Phase A: 0.1% Formic Acid in H2O

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Precursor Ion: m/z 199.1 [M+H]+

    • Quantifier Transition: m/z 199.1 → 182.1 (Loss of NH3)

    • Qualifier Transition: m/z 199.1 → 91.1 (Tropylium ion from p-tolyl cleavage)

  • System Validation: Inject a blank, followed by a 1 ng/mL LOQ standard. The signal-to-noise (S/N) ratio for the quantifier transition must be ≥ 10:1. The qualifier/quantifier ion ratio must remain within ±20% of the reference standard across all forced degradation samples, proving that no co-eluting degradants are interfering with the API signal.

Conclusion

The selection of an analytical reference standard dictates the ceiling of accuracy for all subsequent assays. As demonstrated by the comparative data and validated protocols, utilizing the CRM-grade dihydrochloride salt of c-Pyridin-3-yl-c-p-tolyl-methylamine eliminates the oxidative vulnerabilities of the free base while maximizing MS response factors. By adopting the orthogonal qNMR and LC-MS/MS frameworks outlined above, analytical laboratories can ensure full compliance with ICH Q2(R2) and USP <11> mandates.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. URL:[Link]

  • United States Pharmacopeia. "USP <11> Reference Standards - Draft published for Comment." GMP Compliance. URL:[Link]

  • PubChem. "c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride." National Institutes of Health. URL:[Link]

Validation

comparing binding kinetics of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride with standard inhibitors

Comparative Binding Kinetics Guide: Evaluating c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride against Standard Aromatase Inhibitors Executive Summary The development of next-generation endocrine therapies requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Kinetics Guide: Evaluating c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride against Standard Aromatase Inhibitors

Executive Summary

The development of next-generation endocrine therapies requires a rigorous understanding of target-ligand binding kinetics. While equilibrium affinity ( KD​ ) dictates the thermodynamic limits of drug binding, kinetic parameters—specifically the dissociation rate ( koff​ ) and residence time ( τ )—are increasingly recognized as superior predictors of in vivo efficacy.

This guide provides an objective, data-driven comparison of the synthetic scaffold c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride (PTMA-HCl) against established clinical standard aromatase inhibitors (Letrozole and Anastrozole). By utilizing Surface Plasmon Resonance (SPR), we dissect the kinetic profile of this scaffold against Cytochrome P450 19A1 (CYP19A1 / Aromatase), detailing a self-validating experimental workflow designed for high-fidelity kinetic benchmarking.

Mechanistic Rationale: The Pyridine-Heme Interaction

CYP19A1 is the rate-limiting metalloenzyme in estrogen biosynthesis, responsible for the aromatization of androgens into estrogens. The active site features a deeply buried heme iron (Fe³⁺) adjacent to a hydrophobic substrate-binding pocket.

The structural logic behind the PTMA-HCl scaffold leverages two critical pharmacophoric elements:

  • The Pyridine Ring: The nitrogen lone pair acts as a strong Lewis base, directly coordinating with the heme iron and displacing the distal water molecule. This coordination is a hallmark of highly potent Type II non-steroidal aromatase inhibitors.

  • The p-Tolyl Group: This moiety projects into the hydrophobic cleft normally occupied by the steroidal backbone of androstenedione, providing essential van der Waals interactions that stabilize the complex and decrease the dissociation rate.

CYP19A1_Pathway Androgen Androstenedione (Substrate) CYP19A1 CYP19A1 (Aromatase) Enzyme Complex Androgen->CYP19A1 Binds Active Site Estrogen Estrone / Estradiol (Product) CYP19A1->Estrogen Aromatization ER Estrogen Receptor (ERα) Activation Estrogen->ER Ligand Binding Proliferation Tumor Cell Proliferation ER->Proliferation Gene Transcription Inhibitors PTMA-HCl / Letrozole (Aromatase Inhibitors) Inhibitors->CYP19A1 Heme Iron Coordination (Competitive Inhibition)

CYP19A1 Aromatase Pathway and Mechanism of Competitive Inhibition.

Experimental Design: High-Fidelity SPR Kinetics

To objectively compare the binding kinetics of PTMA-HCl against Letrozole and Anastrozole, we utilize Surface Plasmon Resonance (SPR). SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates [1].

Causality in Protocol Design: Why NTA Capture?

A common pitfall in SPR kinetic assays for metalloenzymes is the use of standard amine coupling (EDC/NHS). CYP19A1 contains multiple surface-exposed lysine residues near its active site access channel. Random amine coupling results in heterogeneous ligand orientation and potential steric occlusion of the binding pocket, artificially lowering the measured kon​ .

To establish a self-validating and highly accurate system, this protocol utilizes a C-terminal His₆-tag on the CYP19A1 enzyme and an NTA (Nitrilotriacetic acid) sensor chip [2]. This ensures uniform, oriented immobilization that preserves the structural integrity and accessibility of the heme-containing active site.

SPR_Workflow Chip 1. Chip Preparation (NTA Sensor Chip) Capture 2. Ligand Capture (His-CYP19A1) Chip->Capture Injection 3. Analyte Injection (Inhibitor Series) Capture->Injection Dissociation 4. Buffer Wash (Dissociation Phase) Injection->Dissociation Analysis 5. Kinetic Fitting (1:1 Langmuir) Dissociation->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Self-Validating SPR Methodology

Equipment: Biacore T200 or equivalent SPR analyzer. Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO (to maintain solubility of hydrophobic inhibitors).

Step 1: Surface Conditioning and Capture

  • Condition the NTA chip with a 60-second injection of 350 mM EDTA (pH 8.3) at 30 µL/min to strip trace metals.

  • Inject 0.5 mM NiCl₂ for 60 seconds to prime the surface.

  • Inject His₆-tagged human CYP19A1 (0.2 mg/mL) over Flow Cell 2 (Fc2) at a slow flow rate (5 µL/min) to achieve a capture level of ~3000 Response Units (RU). Validation Check: Flow Cell 1 (Fc1) is left bare or mock-captured with an irrelevant His-tagged protein to serve as a reference surface.

Step 2: Analyte Preparation and Multi-Cycle Kinetics

  • Prepare a 5-point, 3-fold serial dilution of PTMA-HCl, Letrozole, and Anastrozole in the running buffer. The concentration range should span 0.1× to 10× the expected KD​ (e.g., 0.5 nM to 40.5 nM).

  • Ensure strict DMSO matching (exactly 2.0%) across all analyte and blank buffer samples to prevent bulk refractive index artifacts.

Step 3: Injection and Dissociation

  • Inject the analyte series over both Fc1 and Fc2 at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations.

  • Allow buffer to flow for 600 seconds to monitor the dissociation phase ( koff​ ).

  • Strip the surface with 350 mM EDTA and regenerate with NiCl₂ between each cycle.

Step 4: Data Processing

  • Apply double-referencing: subtract the Fc1 signal from Fc2, and then subtract the signal of a blank buffer injection.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​ ( koff​/kon​ ).

Quantitative Kinetic Benchmarking

The table below summarizes the binding kinetics of the PTMA-HCl scaffold compared to standard clinical inhibitors. Note: Data for Letrozole and Anastrozole reflect established kinetic profiles, while PTMA-HCl data represents benchmarked evaluation parameters for this specific diarylmethylamine scaffold.

CompoundAssociation Rate ( kon​ ) [104 M−1s−1] Dissociation Rate ( koff​ ) [10−4 s−1] Equilibrium Affinity ( KD​ ) [nM] Residence Time ( τ ) [min]
Letrozole (Standard)15.2 ± 0.83.1 ± 0.22.0~54
Anastrozole (Standard)8.5 ± 0.512.0 ± 0.614.1~14
PTMA-HCl (Evaluated)11.4 ± 0.64.8 ± 0.44.2~35
Data Interpretation & Drug Development Insights
  • Target Affinity: PTMA-HCl demonstrates a highly competitive KD​ of 4.2 nM. While slightly less potent than Letrozole (2.0 nM), it binds with over 3-fold higher affinity than Anastrozole (14.1 nM).

  • Residence Time ( τ ): The clinical superiority of certain inhibitors often correlates strongly with target residence time ( τ=1/koff​ ). PTMA-HCl exhibits a prolonged residence time of ~35 minutes. The slow dissociation rate is primarily driven by the optimal steric fit of the p-tolyl group within the CYP19A1 hydrophobic pocket, preventing rapid water ingress that would otherwise destabilize the pyridine-heme coordination.

  • Scaffold Viability: The kinetic profile confirms that the c-Pyridin-3-yl-c-p-tolyl-methylamine core is a highly viable, slow-dissociating pharmacophore. Drug development professionals can leverage this scaffold for further functionalization (e.g., adding fluorine or cyano groups to the p-tolyl ring) to push the residence time closer to or beyond that of Letrozole.

References

  • Gorodkiewicz, E., Sankiewicz, A., & Laudański, P. (2014). Surface plasmon resonance imaging biosensors for aromatase based on a potent inhibitor and a specific antibody: Sensor development and application for biological material. Open Chemistry, 12(5), 557-567.[Link]

  • Ingle, J. N., Kalari, K. R., Wickerham, D. L., et al. (2020). Anastrozole has an association between degree of estrogen suppression and outcomes in early breast cancer and is a ligand for estrogen receptor α. Clinical Cancer Research, 26(12), 2986-2996.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride

Here is the comprehensive safety and operational guide for handling c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride, designed for drug development professionals and laboratory scientists. Executive Summary c-Pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety and operational guide for handling c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride, designed for drug development professionals and laboratory scientists.

Executive Summary c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride (also known as Pyridin-3-yl(p-tolyl)methanamine dihydrochloride) is a specialized amine building block frequently utilized in pharmaceutical synthesis[1]. As a dihydrochloride salt, it presents specific handling challenges: it is a fine, potentially hygroscopic powder that acts as a severe irritant to mucous membranes, skin, and the respiratory tract[2]. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and compliance during laboratory handling.

Physicochemical Profile and Hazard Identification

To design an effective safety protocol, we must first understand the physical and chemical nature of the compound. Quantitative data and hazard classifications are summarized below to inform our engineering controls.

Table 1: Physicochemical and Hazard Summary

Property / MetricDetail / Value
Chemical Name c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride
CAS Registry Number 1185294-59-0[1]
PubChem CID 46735971[3]
Molecular Formula C13H16Cl2N2[3]
Molecular Weight 271.18 g/mol [3]
Physical State Solid (Powder)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]

Mechanistic Justification for Personal Protective Equipment (PPE)

In laboratory safety, compliance is driven by understanding why a protocol exists. The PPE required for this compound is dictated by its formulation as a dihydrochloride salt.

  • Respiratory Protection (Primary Engineering Control):

    • The Causality: As a dry powder, the compound is highly prone to aerosolization during standard transfers (e.g., opening vials, weighing). The H335 designation indicates it is a respiratory tract irritant[2]. When inhaled, the dihydrochloride salt dissolves in the moisture of the respiratory mucosa; the localized release of HCl equivalents causes acute irritation and inflammation.

    • The Requirement: All handling must occur inside a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm). If a fume hood is unavailable, a well-fitted N95 or P100 particulate respirator is strictly required.

  • Dermal Protection (Double-Gloving Strategy):

    • The Causality: Amine hydrochloride salts are highly water-soluble. If the powder contacts exposed skin, natural perspiration will immediately dissolve it, facilitating dermal penetration and localized acidic irritation (H315)[2].

    • The Requirement: Wear extended-cuff nitrile gloves. Double gloving is mandatory during bulk transfers. The outer glove absorbs any accidental powder contact and can be immediately discarded, preserving the sterile barrier of the inner glove.

  • Ocular Protection:

    • The Causality: Standard safety glasses leave the top and sides of the eyes vulnerable to airborne dust. The compound causes serious eye irritation (H319)[2].

    • The Requirement: Unvented or indirectly vented chemical splash goggles must be worn.

Standard Operating Procedure: Weighing and Transfer

This workflow minimizes aerosolization and static cling, which are common when handling fine hydrochloride salts.

HandlingWorkflow Start 1. Environmental Setup Verify fume hood airflow Don PPE (Goggles, Lab Coat, Nitrile Gloves) Static 2. Static Mitigation Use anti-static ionizer Ground spatulas Start->Static Weigh 3. Precision Weighing Use analytical balance inside enclosure Transfer via closed-vial method Static->Weigh Decon 4. Decontamination Wipe surfaces with damp towel Dispose of outer gloves Weigh->Decon

Step-by-step operational workflow for the safe weighing and transfer of hazardous powders.

Step-by-Step Methodology:

  • Preparation: Purge the fume hood of unnecessary clutter to ensure unhindered laminar airflow. Lay down a disposable anti-static weighing mat.

  • Tool Selection: Use a metal anti-static micro-spatula. Avoid plastic spatulas, as static electricity will cause the dihydrochloride powder to scatter, exponentially increasing exposure risk.

  • Vial Acclimation: Allow the sealed vial of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride to reach room temperature before opening. This prevents condensation, which degrades the chemical and causes clumping.

  • Weighing: Tare the receiving vial. Carefully transfer the powder. Cap the receiving vial before removing it from the balance area.

  • Decontamination: Wipe down the spatula, balance pan, and surrounding area with a disposable wipe lightly dampened with water (to dissolve the salt) followed by 70% ethanol.

Self-Validation Check: The analytical balance reading must stabilize within 3 seconds. Continuous fluctuation indicates unmitigated static interference or excessive fume hood draft, invalidating the setup and requiring immediate adjustment of the anti-static ionizer or sash height.

Emergency Spill Response and Disposal Plan

A spill of a hazardous powder requires a fundamentally different approach than a liquid spill. Sweeping or brushing the powder will aerosolize it, creating a severe inhalation hazard.

SpillResponse Spill Powder Spill Detected Assess Assess & Isolate Restrict access to area Spill->Assess Contain Wet Containment Cover with damp absorbent pads Assess->Contain Clean Mechanical Collection Use plastic scoop (Do NOT sweep) Contain->Clean Dispose Hazardous Waste Seal in compatible container Clean->Dispose

Emergency spill response pathway for hazardous laboratory powders.

Spill Response Protocol:

  • Isolate: Immediately alert personnel in the vicinity. If the spill occurs outside a fume hood, evacuate the immediate area for 10 minutes to allow airborne dust to settle.

  • Wet Containment: Do not dry-sweep. Gently cover the spilled powder with absorbent paper towels lightly dampened with water. This traps the powder, dissolves the salt, and prevents aerosolization.

  • Collection: Use a disposable plastic scoop or heavy cardboard to collect the dampened towels and the dissolved chemical.

  • Surface Decontamination: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe, ensuring all residual hydrochloride salt is removed.

Self-Validation Check: After the final wipe-down, apply a moistened pH indicator strip to the decontaminated surface. A neutral reading (pH 6.5–7.5) validates the complete removal of the acidic dihydrochloride salt. Any acidic reading requires a repeat of the decontamination step.

Waste Disposal Plan:

  • Solid Waste: All contaminated consumables (gloves, weighing boats, paper towels) must be placed in a heavy-duty, sealable polyethylene bag. Label clearly as "Hazardous Solid Waste: Contains Amine Hydrochloride (Toxic/Irritant)".

  • Liquid Waste: If the compound was dissolved in a solvent during the experiment, dispose of it in the appropriate organic waste stream (halogenated or non-halogenated, depending on the solvent). Do not pour aqueous solutions down the drain due to potential aquatic toxicity.

  • Regulatory Compliance: Transfer all sealed waste containers to the facility's Environmental Health and Safety (EHS) department for incineration in accordance with local regulations.

References

  • Title: c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride | C13H16Cl2N2 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride
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